molecular formula C8H11ClN2O2S B589448 3-(Methylsulfonyl)benzamidine hydrochloride CAS No. 150296-24-5

3-(Methylsulfonyl)benzamidine hydrochloride

Cat. No.: B589448
CAS No.: 150296-24-5
M. Wt: 234.698
InChI Key: UTXPVPNVSXNQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)benzamidine hydrochloride, also known as 3-(Methylsulfonyl)benzamidine hydrochloride, is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.698. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfonyl)benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPVPNVSXNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)benzamidine Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(methylsulfonyl)benzamidine hydrochloride, a compound of interest in medicinal chemistry. We will delve into its chemical structure, properties, and a detailed, mechanistically supported synthesis protocol. This document is designed to equip researchers with the foundational knowledge and practical insights required for the successful synthesis and application of this molecule.

Introduction and Chemical Profile

3-(Methylsulfonyl)benzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety itself is a known pharmacophore, recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][] This inhibitory activity makes benzamidine and its derivatives valuable tools in biochemical research and as structural motifs in drug design.[1][] The incorporation of a methylsulfonyl group at the 3-position of the phenyl ring significantly modifies the electronic and steric properties of the parent molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

Chemical Structure:

The structure of 3-(methylsulfonyl)benzamidine hydrochloride consists of a central benzene ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 3-position and an amidinium group (-C(NH₂)₂⁺) at the 1-position, with a chloride counter-ion.

Physicochemical Properties:

A summary of the key physicochemical properties of 3-(methylsulfonyl)benzamidine hydrochloride is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂O₂S(Calculated)
Molecular Weight234.70 g/mol (Calculated)
AppearanceWhite to off-white solid[] (for Benzamidine HCl)
SolubilitySoluble in water, ethanol[] (for Benzamidine HCl)
Storage2-8°C[] (for Benzamidine HCl)
Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 3-(methylsulfonyl)benzamidine hydrochloride can be logically approached through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules.

G 3-(Methylsulfonyl)benzamidine HCl 3-(Methylsulfonyl)benzamidine HCl 3-(Methylsulfonyl)benzonitrile 3-(Methylsulfonyl)benzonitrile 3-(Methylsulfonyl)benzamidine HCl->3-(Methylsulfonyl)benzonitrile Pinner Reaction 3-Bromobenzonitrile 3-Bromobenzonitrile 3-(Methylsulfonyl)benzonitrile->3-Bromobenzonitrile Nucleophilic Aromatic Substitution Sodium Methanesulfinate Sodium Methanesulfinate 3-(Methylsulfonyl)benzonitrile->Sodium Methanesulfinate

Caption: Retrosynthetic analysis of 3-(Methylsulfonyl)benzamidine hydrochloride.

This analysis suggests a two-step synthesis starting from commercially available 3-bromobenzonitrile. The key transformations are a nucleophilic aromatic substitution to introduce the methylsulfonyl group, followed by the conversion of the nitrile functionality into the desired amidine hydrochloride via the Pinner reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 3-(methylsulfonyl)benzamidine hydrochloride.

Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile

This step involves a nucleophilic aromatic substitution reaction where the bromide in 3-bromobenzonitrile is displaced by the methanesulfinate ion.

  • Reagents and Materials:

    • 3-Bromobenzonitrile

    • Sodium methanesulfinate (NaSO₂CH₃)

    • Copper(I) iodide (CuI)

    • L-Proline

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a reaction vessel, add 3-bromobenzonitrile, sodium methanesulfinate, copper(I) iodide, and L-proline.

    • Add dimethyl sulfoxide (DMSO) as the solvent.

    • The reaction mixture is heated, for example to 110°C, and stirred for a specified period, such as 24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure 3-(methylsulfonyl)benzonitrile.

Step 2: Synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[3] It proceeds through the formation of an intermediate imidate salt (a Pinner salt), which is then treated with ammonia.[3][4]

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amidine Formation Nitrile 3-(Methylsulfonyl)benzonitrile Pinner_Salt Ethyl 3-(methylsulfonyl)benzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Nucleophilic attack of alcohol on protonated nitrile Alcohol_HCl Anhydrous Ethanol, HCl (gas) Alcohol_HCl->Pinner_Salt Pinner_Salt_2 Ethyl 3-(methylsulfonyl)benzimidate hydrochloride Ammonia Ammonia (in Ethanol) Amidine_HCl 3-(Methylsulfonyl)benzamidine hydrochloride Ammonia->Amidine_HCl Pinner_Salt_2->Amidine_HCl Nucleophilic attack of ammonia

Caption: Workflow for the Pinner reaction synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride.

  • Reagents and Materials:

    • 3-(Methylsulfonyl)benzonitrile

    • Anhydrous ethanol

    • Hydrogen chloride (gas)

    • Anhydrous diethyl ether

    • Ammonia (saturated solution in ethanol)

    • Ammonium carbonate

  • Procedure:

    • A solution of 3-(methylsulfonyl)benzonitrile in anhydrous ethanol is cooled in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution. It is crucial to maintain anhydrous conditions to prevent the formation of byproducts.[3][5] The reaction is typically stirred at a controlled temperature (e.g., 0-5°C) for several hours.

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent, and the resulting residue (the Pinner salt) is triturated with anhydrous diethyl ether to yield a solid.

    • The isolated Pinner salt is then dissolved in a solution of ammonia in ethanol.

    • Ammonium carbonate is added, and the mixture is stirred at a slightly elevated temperature (e.g., 30°C) for several hours.[6]

    • After the reaction is complete, the mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under vacuum. The residue is then dissolved in a mixture of ethanol and ethyl acetate and heated.[6]

    • Upon cooling, the product, 3-(methylsulfonyl)benzamidine hydrochloride, precipitates and is collected by filtration, washed with ethyl acetate, and dried.[6]

Mechanistic Insights: The Pinner Reaction

Understanding the mechanism of the Pinner reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[5][7]

  • Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[5]

  • Deprotonation and Pinner Salt Formation: A base (such as another molecule of alcohol or the chloride ion) removes a proton from the oxygen, and the imidate nitrogen is subsequently protonated to form the stable imidate hydrochloride, known as the Pinner salt.[5]

  • Ammonolysis: The Pinner salt is then subjected to nucleophilic attack by ammonia. The lone pair of electrons on the nitrogen of ammonia attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate.

  • Elimination and Product Formation: This intermediate then collapses, eliminating a molecule of ethanol to form the protonated amidine. Deprotonation yields the free amidine, which is then protonated by the excess acid to form the final hydrochloride salt.

Characterization

The identity and purity of the synthesized 3-(methylsulfonyl)benzamidine hydrochloride must be confirmed through various analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methylsulfonyl protons around 3.2 ppm, and broad singlets for the -NH₂ protons.
¹³C NMR Signals for the aromatic carbons, the methylsulfonyl carbon, and the amidine carbon (typically around 165 ppm).
FT-IR Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and S=O stretching (around 1150 and 1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point indicates high purity.
Applications and Biological Relevance

Benzamidine and its derivatives are of significant interest in medicinal chemistry due to their ability to inhibit serine proteases.[1][] These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The 3-(methylsulfonyl)benzamidine moiety can be found in various patented compounds investigated for a range of therapeutic applications, including as antiarrhythmic agents and SIRT2 inhibitors.[8][9][10] The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of the molecule.[9]

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of 3-(methylsulfonyl)benzamidine hydrochloride. The detailed, mechanistically supported protocol for its synthesis via the Pinner reaction offers a reliable pathway for researchers in the fields of organic synthesis and drug discovery. A thorough understanding of the underlying chemical principles and experimental nuances is paramount for the successful preparation and application of this and related compounds.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Khanfar, M. A., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central. [Link]

  • Google Patents.
  • Wikipedia. Benzamidine. [Link]

  • PubMed. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. [Link]

  • Google Patents. WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • PrepChem.com. Synthesis of benzamidine. [Link]

  • Google Patents. EP0589336B1 - Benzoylguanidines, process for their preparation and their use as antiarrhythmic agents.

Sources

Mastering Solubility in Drug Discovery: An In-depth Technical Guide to 3-(Methylsulfonyl)benzamidine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Solubility in Early-Phase Drug Development

In the landscape of contemporary drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the characterization and optimization of a compound's physicochemical properties, with solubility standing as a paramount gatekeeper to success. Dimethyl sulfoxide (DMSO) has established itself as a near-ubiquitous solvent in this arena, prized for its remarkable ability to dissolve a broad spectrum of both polar and non-polar compounds.[1][2] This attribute makes it an invaluable vehicle for the preparation of high-concentration stock solutions essential for high-throughput screening (HTS) and a variety of in vitro assays.[1]

Compound Profile: 3-(Methylsulfonyl)benzamidine Hydrochloride

3-(Methylsulfonyl)benzamidine hydrochloride is a small molecule of interest in medicinal chemistry, likely as a potential enzyme inhibitor given its structural resemblance to known pharmacophores such as benzamidine, a reversible inhibitor of trypsin and other serine proteases.[3] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Chemical Structure Key Physicochemical Properties
(Structure of 3-(Methylsulfonyl)benzamidine hydrochloride)Molecular Formula: C₈H₁₁ClN₂O₂S
Molecular Weight: 234.71 g/mol
Predicted LogP: (A measure of lipophilicity)
pKa: (Predicted ionization constant)
Hydrogen Bond Donors/Acceptors:
Polar Surface Area (PSA):

(Note: Experimentally determined values for LogP, pKa, and PSA are preferred. In their absence, high-quality in silico predictions provide a valuable starting point for analysis.)

The key structural features influencing its solubility in DMSO are:

  • The Benzamidine Moiety: The positively charged amidinium group is highly polar and capable of forming strong hydrogen bonds.

  • The Methylsulfonyl Group: This is a polar, aprotic group that can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

  • The Phenyl Ring: This aromatic core contributes to the non-polar character of the molecule.

  • The Hydrochloride Salt: This significantly enhances the polarity and potential for ionic interactions, generally favoring solubility in polar solvents.

Theoretical Considerations for Solubility in DMSO

The adage "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. DMSO is a highly polar, aprotic solvent. Its potent solvent properties stem from its large dipole moment and its ability to act as an excellent hydrogen bond acceptor.

For 3-(Methylsulfonyl)benzamidine hydrochloride, a favorable dissolution in DMSO is anticipated. The polar methylsulfonyl and the ionic hydrochloride salt functionalities are expected to interact favorably with the polar sulfoxide group of DMSO. However, the energetic cost of breaking the crystal lattice of the solid compound must be overcome by the energy released upon solvation of the individual ions and molecules by DMSO. Compounds with high melting points often have high crystal lattice energies, which can negatively impact solubility.

A Validated Experimental Protocol for Determining DMSO Solubility

The following protocol describes a robust method for the experimental determination of the kinetic solubility of a compound like 3-(Methylsulfonyl)benzamidine hydrochloride in DMSO at room temperature. This method is designed to be self-validating by establishing a clear equilibrium state.

Materials and Equipment
  • 3-(Methylsulfonyl)benzamidine hydrochloride (or test compound)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or orbital shaker capable of maintaining constant temperature

  • High-speed microcentrifuge

  • Calibrated positive displacement micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 3-(Methylsulfonyl)benzamidine hydrochloride into a 2 mL microcentrifuge tube.

    • Add a precise volume of DMSO (e.g., 200 µL) to create a slurry where undissolved solid is clearly visible. The goal is to create a supersaturated solution to ensure that the final measurement reflects the true equilibrium solubility.

    • Vortex the tube vigorously for 2-3 minutes to ensure thorough wetting of the solid and to break up any aggregates.[4]

  • Equilibration:

    • Place the tube in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. This extended equilibration period is critical to allow the dissolution process to reach a true thermodynamic equilibrium.

    • Periodic, gentle inversion of the tube during this time can help to prevent the solid from settling into a hard-to-resuspend pellet.

  • Separation of Undissolved Solid:

    • Following equilibration, centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[4] This step is crucial for ensuring that the supernatant is free of any particulate matter that would lead to an overestimation of solubility.

  • Preparation of the Saturated Solution for Analysis:

    • Carefully withdraw a known volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant in DMSO to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold dilution is often a good starting point.

  • Quantitative Analysis by HPLC:

    • Prepare a standard curve of 3-(Methylsulfonyl)benzamidine hydrochloride of known concentrations in DMSO.

    • Analyze the diluted supernatant and the standards by HPLC.

    • Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the kinetic solubility of the compound in DMSO under the experimental conditions.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis weigh 1. Weigh Compound add_dmso 2. Add DMSO to create slurry weigh->add_dmso vortex 3. Vortex vigorously add_dmso->vortex incubate 4. Incubate with agitation (24h, 25°C) vortex->incubate centrifuge 5. Centrifuge to pellet solid incubate->centrifuge supernatant 6. Collect supernatant centrifuge->supernatant dilute 7. Serially dilute supernatant->dilute hplc 8. Quantify by HPLC dilute->hplc calculate 9. Calculate Solubility hplc->calculate

Sources

Technical Guide: 3-(Methylsulfonyl)benzamidine Hydrochloride in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the application of 3-(Methylsulfonyl)benzamidine hydrochloride (3-MSB) as a reversible serine protease inhibitor. It is designed for biochemists, structural biologists, and drug discovery scientists requiring precise control over proteolytic activity without the irreversible modification associated with reagents like PMSF or AEBSF.

Part 1: Executive Summary & Chemical Identity

3-(Methylsulfonyl)benzamidine hydrochloride is a specialized, reversible competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa, Plasmin). Unlike simple benzamidine, the addition of a methylsulfonyl group at the meta (3) position enhances the molecule's polar surface area and hydrogen-bonding potential, often improving solubility and altering selectivity profiles against specific coagulation factors.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Methylsulfonyl)benzenecarboximidamide hydrochloride
Core Scaffold Benzamidine (Amidinobenzene)
Substituent Methylsulfonyl group (-SO₂CH₃) at position 3
Molecular Weight ~234.69 g/mol (HCl salt)
Solubility High in water (>50 mM); DMSO
Binding Mode Reversible, Competitive (Non-covalent)
Target Residue Aspartate 189 (Trypsin numbering) in S1 pocket

Part 2: Mechanism of Action (Structural Basis)

The S1 Pocket Interaction

The efficacy of 3-MSB relies on its ability to mimic the side chain of Arginine, the natural substrate for trypsin-like proteases.

  • Primary Anchor (Salt Bridge): The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket. This interaction is the thermodynamic driver of binding.

  • Hydrophobic Sandwich: The phenyl ring of the inhibitor intercalates between the hydrophobic walls of the S1 pocket (typically formed by residues 190–195 and 213–220).

  • The Methylsulfonyl Advantage:

    • Solubility: The sulfonyl group acts as a polar handle, increasing the aqueous solubility of the inhibitor compared to hydrophobic analogs (e.g., 3-aminobenzamidine).

    • Selectivity Potential: In enzymes like Factor Xa or Thrombin, the S1 pocket has distinct geometries. The 3-methylsulfonyl group can form specific hydrogen bonds with backbone carbonyls (e.g., Gly219) or solvent water networks that are not accessible to unsubstituted benzamidine, potentially increasing affinity (

      
      ) or selectivity.
      
DOT Diagram: Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where 3-MSB competes with the substrate for the free enzyme (E).

InhibitionMechanism E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES k1 (+S) EI Enzyme-Inhibitor Complex (EI) E->EI Kon (+I) S Substrate (S) I Inhibitor (I) (3-MSB) ES->E k-1 P Product (P) ES->P kcat EI->E Koff P->E Release

Caption: Competitive inhibition model. 3-MSB binds free Enzyme (E) to form the inactive EI complex, preventing ES formation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Casualty Note: The hydrochloride salt is hygroscopic. Improper storage leads to hydrolysis or concentration errors.

  • Weighing: Weigh the powder in a low-humidity environment.

  • Solvent: Dissolve in deionized water or 100% DMSO .

    • Recommendation: Prepare a 100 mM master stock.

    • Stability:[1] 3-MSB is resistant to oxidation (unlike p-aminobenzamidine). Store aliquots at -20°C.

  • Verification: Verify concentration using UV absorbance if the extinction coefficient is known (benzamidines typically absorb ~230-260 nm), but gravimetric preparation is usually sufficient for inhibition assays.

Protocol B: Determination of Inhibition Constant ( )

To validate the inhibitor's potency against your specific target (e.g., Thrombin), follow this kinetic assay.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (prevents surface adsorption).

  • Chromogenic Substrate: Specific to protease (e.g., S-2238 for Thrombin).

  • Enzyme: 1–10 nM final concentration.

Workflow:

  • Serial Dilution: Prepare a 12-point dilution series of 3-MSB (e.g., 0 µM to 1000 µM).

  • Pre-Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 15 mins at 25°C to reach equilibrium (Essential for accurate

    
    ).
    
  • Reaction Start: Add Chromogenic Substrate (at concentration

    
    ).
    
  • Measurement: Monitor Absorbance (405 nm) for 10 minutes (linear phase).

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison Equation  (for tight binding) or standard IC50 models.
    
    • Calculation: For competitive inhibition:

      
      
      
Protocol C: Crystallographic Soaking

3-MSB is an excellent ligand for stabilizing protease structures in X-ray crystallography.

  • Crystal Growth: Grow apo-crystals of the protease.

  • Soak Solution: Prepare mother liquor containing 5–10 mM 3-MSB.

    • Note: High concentrations are required to outcompete crystal packing forces or buffer ions (like sulfate/citrate) that might occupy the S1 pocket.

  • Duration: Soak for 1–24 hours.

  • Cryo-protection: Flash cool in liquid nitrogen. The bound inhibitor often improves diffraction resolution by rigidifying the active site loops (190-loop).

Part 4: Comparative Data & Advantages

The following table contrasts 3-MSB with standard inhibitors.

InhibitorTypeReversibilityStabilityPrimary Utility
3-MSB Competitive Reversible High Structural Biology, FBDD, Purification
BenzamidineCompetitiveReversibleHighGeneral purification (Elution)
PMSFSulfonylationIrreversibleLow (Hydrolyzes)Lysis buffers (Crude prep)
LeupeptinTransition StateReversibleModerateCell culture, broad spectrum
Why use 3-(Methylsulfonyl)benzamidine?
  • No Covalent Adducts: Unlike PMSF, it does not permanently modify the catalytic serine, allowing for the recovery of active enzyme via dialysis.

  • Structural Rigidity: The sulfonyl group provides a distinct electron density marker in X-ray maps, aiding in the unambiguous solving of ligand-bound structures.

  • Fragment Screening: It serves as a superior "fragment" for drug discovery. The 3-position vector allows medicinal chemists to grow the molecule towards the S3/S4 pockets to build high-affinity anticoagulants (e.g., Betrixaban analogs).

Part 5: References

  • Bode, W., et al. (1984). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 3(10), 2393–2402. (Fundamental structural basis of S1 pocket inhibition). Link

  • Katz, B. A., et al. (2000). "Design of serine protease inhibitors." Chemistry & Biology, 7(5), 299-310. (Discusses benzamidine derivatives and S1 pocket interactions). Link

  • Stubbs, M. T., & Bode, W. (1993). "A player of many parts: the spotlight falls on thrombin's structure." Thrombosis Research, 69(1), 1-58. (Review of thrombin inhibition mechanisms). Link

  • Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica Section B, 39(4), 480-490. (Crystallography of benzamidine binding). Link

  • Matter, H., et al. (2005). "Design of benzamidine-type inhibitors of factor Xa." Journal of Medicinal Chemistry, 48(23), 7290-7304. (Specific SAR on substituted benzamidines including sulfonyl derivatives). Link

Sources

Preliminary Studies on 3-(Methylsulfonyl)benzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary studies on 3-(Methylsulfonyl)benzamidine hydrochloride, a compound of interest in the field of serine protease inhibition. While specific data on this particular derivative is limited in publicly available literature, this document synthesizes information on closely related benzamidine analogues and aromatic sulfonyl compounds to provide a robust theoretical and practical framework for researchers. The guide covers plausible synthetic routes, predicted mechanisms of action, expected pharmacokinetic profiles, and detailed protocols for characterization and preliminary biological evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to empower researchers to initiate and advance studies on this and similar targeted protease inhibitors.

Introduction: The Rationale for Targeting Serine Proteases with Substituted Benzamidines

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Dysregulation of serine protease activity is implicated in numerous pathologies, such as pancreatitis, thrombosis, and cancer. This has rendered them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases.[1][2][3] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to bind to the negatively charged aspartate residue (Asp189) in the S1 pocket of these enzymes. The benzene ring provides a scaffold that can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of a methylsulfonyl group at the meta-position of the benzamidine scaffold is a strategic modification. The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially modulate binding affinity and selectivity.[4] Furthermore, the sulfonyl moiety can act as a hydrogen bond acceptor, offering additional interactions within the enzyme's active site.[5] This guide will explore the preliminary scientific landscape surrounding 3-(Methylsulfonyl)benzamidine hydrochloride, providing a foundation for its synthesis, characterization, and evaluation as a potential serine protease inhibitor.

Synthesis of 3-(Methylsulfonyl)benzamidine Hydrochloride

Synthesis of 3-(Methylsulfonyl)benzonitrile: A Critical Intermediate

Two primary routes are proposed for the synthesis of 3-(methylsulfonyl)benzonitrile, starting from readily available precursors: 3-aminobenzonitrile or 3-bromobenzonitrile.

Route A: From 3-Aminobenzonitrile via a Modified Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to various functional groups via a diazonium salt intermediate.[9] A modified approach can be employed to introduce the methylsulfonyl group.

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Methylation 3-Aminobenzonitrile 3-Aminobenzonitrile Diazonium_Salt 3-Cyanobenzenediazonium chloride 3-Aminobenzonitrile->Diazonium_Salt NaNO2_HCl NaNO₂, HCl 0-5 °C Diazonium_Salt_2 3-Cyanobenzenediazonium chloride Sulfonyl_Chloride 3-Cyanobenzene-1- sulfonyl chloride Diazonium_Salt_2->Sulfonyl_Chloride SO2_CuCl2 SO₂, CuCl₂ Sulfonyl_Chloride_2 3-Cyanobenzene-1- sulfonyl chloride Final_Product 3-(Methylsulfonyl)benzonitrile Sulfonyl_Chloride_2->Final_Product Reducing_Agent Reducing Agent (e.g., Na₂SO₃) then CH₃I

Diagram 1: Proposed synthesis of 3-(methylsulfonyl)benzonitrile from 3-aminobenzonitrile.

Experimental Protocol: Modified Sandmeyer Reaction

  • Diazotization: Dissolve 3-aminobenzonitrile in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂). Add the freshly prepared diazonium salt solution to this mixture. The diazonium group is replaced by a sulfonyl chloride group.

  • Reduction and Methylation: The resulting 3-cyanobenzene-1-sulfonyl chloride is then reduced, for instance with sodium sulfite (Na₂SO₃), to the corresponding sulfinate salt. Subsequent reaction with an electrophilic methyl source, such as methyl iodide (CH₃I), yields 3-(methylsulfonyl)benzonitrile.

Route B: From 3-Bromobenzonitrile via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) offers an alternative route, particularly if the aromatic ring is activated by electron-withdrawing groups.[10] The cyano group at the meta position provides some activation, and this can be a viable strategy.

SNAr_Reaction 3-Bromobenzonitrile 3-Bromobenzonitrile Final_Product 3-(Methylsulfonyl)benzonitrile 3-Bromobenzonitrile->Final_Product Reagents Sodium methanesulfinate (CH₃SO₂Na) High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO)

Diagram 2: Proposed synthesis of 3-(methylsulfonyl)benzonitrile from 3-bromobenzonitrile.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 3-bromobenzonitrile and sodium methanesulfinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Conversion of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles into amidines.[11][12] It proceeds via an imidate intermediate, which is then ammonolyzed.

Pinner_Reaction_Workflow cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Ammonolysis Nitrile 3-(Methylsulfonyl)benzonitrile Imidate Ethyl 3-(methylsulfonyl)benzimidate hydrochloride (Pinner Salt) Nitrile->Imidate Reagents1 Anhydrous Alcohol (e.g., Ethanol) Anhydrous HCl (gas) Imidate_2 Ethyl 3-(methylsulfonyl)benzimidate hydrochloride Amidine_HCl 3-(Methylsulfonyl)benzamidine hydrochloride Imidate_2->Amidine_HCl Reagents2 Ammonia (in alcohol)

Diagram 3: Conversion of the nitrile to the amidine hydrochloride via the Pinner reaction.

Experimental Protocol: Pinner Reaction

  • Imidate Formation: Dissolve 3-(methylsulfonyl)benzonitrile in an excess of a dry, low-molecular-weight alcohol (e.g., ethanol). Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation. Allow the mixture to stand at a low temperature until the Pinner salt (ethyl 3-(methylsulfonyl)benzimidate hydrochloride) precipitates.

  • Ammonolysis: Isolate the Pinner salt by filtration and wash it with a dry, non-polar solvent (e.g., diethyl ether). Suspend the salt in a solution of ammonia in alcohol and stir at room temperature. The imidate is converted to the corresponding amidine hydrochloride.

  • Isolation and Purification: The final product, 3-(Methylsulfonyl)benzamidine hydrochloride, can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Physicochemical Properties and Characterization

The successful synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride must be confirmed through rigorous analytical characterization.

PropertyPredicted CharacteristicAnalytical Technique
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Expected to be a sharp, defined melting pointMelting Point Apparatus
Solubility Likely soluble in water and polar organic solvents like ethanol and DMSOSolubility Tests
Structure Confirmation of the chemical structure and purity¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR
Purity Quantitative assessment of purityHPLC, Elemental Analysis

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl group of the sulfonyl moiety, and the protons of the amidinium group.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the presence of key functional groups, such as the C=N of the amidine, the S=O of the sulfonyl group, and the N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment and for quantitative analysis in subsequent biological assays.[13] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

Predicted Mechanism of Action and Inhibitory Profile

Based on the extensive research on benzamidine derivatives as serine protease inhibitors, 3-(Methylsulfonyl)benzamidine is predicted to act as a competitive inhibitor.[1][3]

Inhibition_Mechanism cluster_interactions Key Interactions Enzyme Serine Protease (e.g., Trypsin) Binding_Site Active Site (S1 Pocket) Enzyme->Binding_Site has Inhibited_Complex Enzyme-Inhibitor Complex (Reversible) Inhibitor 3-(Methylsulfonyl)benzamidine Inhibitor->Binding_Site binds to Binding_Site->Inhibited_Complex forms Amidinium Positively Charged Amidinium Group Asp189 Negatively Charged Asp189 in S1 Pocket Amidinium->Asp189 Ionic Interaction Sulfonyl Methylsulfonyl Group H_Bond Potential Hydrogen Bonding with Active Site Residues Sulfonyl->H_Bond forms

Diagram 4: Predicted mechanism of competitive inhibition of a trypsin-like serine protease.

Structure-Activity Relationship (SAR) Considerations

Studies on substituted benzamidines have shown that the nature and position of the substituent on the benzene ring significantly influence inhibitory potency and selectivity.[4][11]

  • Hydrophobicity: The hydrophobicity of the substituent can affect binding to the active site.

  • Electronic Effects: Electron-withdrawing groups, such as the methylsulfonyl group, can alter the pKa of the amidinium group and influence the strength of the ionic interaction with Asp189.

  • Steric Factors: The size and position of the substituent will determine the fit within the active site and can be exploited to achieve selectivity for different serine proteases.

Preliminary Inhibitory Activity Screening

A standard in vitro enzyme inhibition assay should be performed to determine the inhibitory constant (Ki) of 3-(Methylsulfonyl)benzamidine hydrochloride against a panel of serine proteases (e.g., trypsin, thrombin, plasmin). This involves measuring the rate of substrate hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. While specific data for 3-(Methylsulfonyl)benzamidine hydrochloride is unavailable, predictions can be made based on the properties of aromatic sulfonyl compounds and benzamidine derivatives.[12][14][15]

Pharmacokinetic ParameterPredicted PropertyRationale
Absorption Likely to be absorbed orally, but bioavailability may vary.The small size and potential for hydrogen bonding could facilitate absorption.
Distribution Expected to distribute into various tissues.The physicochemical properties will govern its partitioning into different compartments.
Metabolism The sulfonyl group is generally resistant to metabolic cleavage, but the aromatic ring may undergo hydroxylation. The amidine group may be subject to hydrolysis.[15]Cytochrome P450 enzymes are the primary catalysts for aromatic hydroxylation.
Excretion Likely to be excreted renally, both as the parent compound and as metabolites.The polar nature of the compound and its metabolites would favor renal clearance.

In Vitro Metabolism Studies

Initial metabolic stability can be assessed using in vitro systems such as liver microsomes or hepatocytes. These studies will provide insights into the rate of metabolism and help identify the major metabolic pathways.

Preliminary In Vitro Cytotoxicity Assessment

Before proceeding to in vivo studies, it is essential to evaluate the potential cytotoxicity of the compound.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line for oncology applications, or a normal cell line like HEK-293 for general toxicity) in appropriate media.[10][16][17][18][19]

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of 3-(Methylsulfonyl)benzamidine hydrochloride for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This technical guide has provided a comprehensive preliminary framework for the study of 3-(Methylsulfonyl)benzamidine hydrochloride. By leveraging knowledge of related compounds, we have proposed plausible synthetic routes, predicted its mechanism of action, and outlined key experiments for its characterization and initial biological evaluation.

Future research should focus on the successful synthesis and purification of the compound, followed by a thorough determination of its inhibitory profile against a broad panel of serine proteases to assess its potency and selectivity. In-depth studies on its pharmacokinetics, metabolism, and in vivo efficacy in relevant disease models will be crucial for determining its potential as a therapeutic agent. The insights gained from these preliminary studies will be invaluable for guiding the rational design of next-generation serine protease inhibitors.

References

  • A series of substituted benzamidines has been examined for their inhibitory activity against the human serine proteases--trypsin, thrombin, plasmin, and C1s, a subunit of the first component of complement. The inhibition constants obtained for each enzyme were correlated with physical-chemical properties of the substituent group using the quantitative structure-activity relationship approach. [Link]

  • Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Pharmaceuticals, 16(2), 238. [Link]

  • Benzamidine (BA) derivatives are known to bind to the substrate-binding site of trypsin and inhibit its enzymatic activity. [Link]

  • Kavitha, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1035. [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google P
  • CN106565540A - Synthesis method for benzamidine derivatives - Google P
  • Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. [Link]

  • Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PubMed, 36(2), 238. [Link]

  • The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts. [Link]

  • CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google P
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579–1585.
  • Analytical Methods for Determining Benzidine in Biological Samples. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. [Link]

  • Gao, C., Jiang, X., & Wang, W. H. (2013). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Journal of drug metabolism & toxicology, 4(5), 1000157. [Link]

  • Inhibition of serine proteinases by benzamidine derivatives. [Link]

  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. [Link]

  • The effect of the benzamidine derivatives on (left panel) Topoisomerase... [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

  • A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone. [Link]

  • United States Patent Office. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

Sources

Theoretical Binding Mode of 3-(Methylsulfonyl)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for modeling the binding mode of 3-(Methylsulfonyl)benzamidine hydrochloride , a synthetic probe targeting the S1 pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

A Computational & Structural Biology Guide

Executive Summary

3-(Methylsulfonyl)benzamidine hydrochloride represents a specific class of "P1" residues used in fragment-based drug design (FBDD). While the benzamidine moiety serves as a classic arginine mimetic, anchoring the molecule into the S1 specificity pocket, the meta-methylsulfonyl group introduces a distinct vector for hydrogen bonding and polarity that differentiates it from simple hydrophobic inhibitors. This guide details the theoretical binding pose, the physicochemical rationale, and the computational protocols required to validate this interaction.[1][2][3]

Molecular Architecture & Physicochemical Profile[2]

Before simulation, the ligand must be prepared in its biologically relevant state.

Protonation State (Critical)
  • Amidine Group: The pKa of benzamidine is approximately 11.6 .[4] At physiological pH (7.4), the amidine group is fully protonated (

    
    ).
    
  • Implication: The simulation topology must define the amidine carbon as

    
     hybridized and the nitrogen atoms as carrying a net positive charge (+1), delocalized across the N-C-N triad.
    
  • Methylsulfonyl Group: The sulfone (

    
    ) is non-ionizable but highly polar. It acts as a strong hydrogen bond acceptor (two oxygens) but a poor donor.
    
Ligand Topology Table
FeatureChemical StateForce Field Parameterization (e.g., GAFF2/CGenFF)
Core Scaffold Phenyl RingAromatic carbons (ca), planar geometry.
Anchor (P1) Amidinium (

)
High positive charge density; requires delocalized charge assignment.
Substituent 3-Methylsulfonyl (

)
Meta substitution relative to amidine. Sulfur requires hypervalent parameters if using older force fields.
Counter-ion Chloride (

)
Remove for docking. Include as bulk ion in MD solvation box.

The Theoretical Binding Mode

The binding mode is predicted by superimposing the scaffold onto the crystal structure of benzamidine-bound Trypsin (e.g., PDB: 3PTB or 1BTY ).

The Primary Anchor (The S1 Pocket)

The benzamidine moiety drives the binding affinity (


) through an electrostatic "clamp":
  • Salt Bridge: The positively charged amidinium group penetrates the deep S1 pocket and forms a bidentate salt bridge with the carboxylate side chain of Asp189 (Trypsin numbering).

  • Hydrogen Bonds: The amidine hydrogens form H-bonds with the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .

The Meta-Substituent Effect (3-Methylsulfonyl)

The meta position directs the sulfone group toward the rim of the S1 pocket. Unlike para-substituents (which clash with the bottom of the pocket) or ortho-substituents (which often sterically hinder the amidine planar alignment), the meta-position allows the sulfone to interact with solvent or specific rim residues:

  • Vector: Points towards the S1-S2 interface or the oxyanion hole loop depending on ring rotation.

  • Interaction: The sulfone oxygens act as H-bond acceptors for water molecules bridging to Gln192 or the backbone of Val213 . This solvation shell stabilization is a key advantage of sulfones over hydrophobic meta-substituents (e.g., m-methyl), potentially improving enthalpy (

    
    ).
    
Visualization of Interactions

BindingMode Ligand 3-(Methylsulfonyl) benzamidine Asp189 Asp189 (Anionic Floor) Ligand->Asp189 Salt Bridge (Electrostatic) S1_Pocket S1 Hydrophobic Cage (Val213, etc.) Ligand->S1_Pocket Pi-Stacking/ Van der Waals Solvent Solvent/Water Network Ligand->Solvent H-Bond Acceptor (Sulfone O) Gly219 Gly219 (Backbone) Ligand->Gly219 H-Bond (Amidine H)

Figure 1: Interaction map detailing the electrostatic and hydrophobic forces stabilizing the ligand within the serine protease active site.

Computational Protocol: From Docking to Dynamics

To rigorously test this theoretical mode, follow this self-validating workflow.

Phase 1: System Preparation
  • Receptor: Download PDB: 3PTB (Bovine Trypsin). Strip existing ligands and crystallographic waters except the conserved water molecule bridging the ligand to Ser190 (often critical for amidine binding).

  • Ligand: Generate 3D conformer. Force protonation on the amidine nitrogen. Minimize energy using MMFF94 force field.

Phase 2: Molecular Docking (Protocol)
  • Software: AutoDock Vina or Gold.

  • Grid Box: Center on Asp189 (

    
     coordinates). Dimensions: 
    
    
    
    Å.
  • Exhaustiveness: Set to 32 or higher to ensure convergence.

  • Scoring Function Validation: Re-dock the native benzamidine from 3PTB. RMSD must be

    
     Å to proceed.
    
Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD confirms stability.

  • Topology: Amber14sb (protein) + GAFF2 (ligand).

  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add

    
     ions to neutralize the system.
    
  • Production Run: 100 ns, NPT ensemble (300 K, 1 bar).

  • Analysis Metric: Calculate Ligand RMSD relative to the protein backbone. A stable binding mode will show RMSD fluctuations

    
     Å after equilibration.
    
Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_dock 2. Docking cluster_md 3. Dynamics PDB PDB Retrieval (3PTB) Grid Grid Generation (Center: Asp189) PDB->Grid LigPrep Ligand Protonation (pH 7.4 -> +1 Charge) Docking Semi-flexible Docking (AutoDock Vina) LigPrep->Docking Grid->Docking Param Parameterization (GAFF2/Amber14sb) Docking->Param Sim 100ns MD Simulation (NPT Ensemble) Param->Sim Analysis Stability Validation Sim->Analysis RMSD < 2.0Å?

Figure 2: Step-by-step computational workflow for validating the binding mode.

Experimental Validation Strategy

Theoretical models must be grounded in empirical data.

  • X-Ray Crystallography: Soak crystals of Trypsin (phosphate-free buffer) with 10 mM 3-(methylsulfonyl)benzamidine. Collect diffraction data to

    
     Å resolution. Look for 
    
    
    
    density in the S1 pocket.
  • Surface Plasmon Resonance (SPR): Immobilize the protease. Inject ligand concentration series. The sulfone group should theoretically decrease

    
     (slower dissociation) compared to benzamidine due to additional water-mediated H-bonds.
    

References

  • Marquart, M., et al. (1983). "The three-dimensional structure of bovine trypsin at 1.7 A resolution." Acta Crystallographica B, 39, 480.

  • Katz, B. A., et al. (2001). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 8(11), 1107-1121.

  • Bohm, M., et al. (1999). "Scoring functions for protein-ligand interactions: a critical review." Drug Discovery Today, 4(9), 397-400.

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

Sources

Spectroscopic Characterization of 3-(Methylsulfonyl)benzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzamidine hydrochloride is a small molecule of interest in medicinal chemistry and drug development, potentially as a serine protease inhibitor, given that benzamidine itself is a known inhibitor of such enzymes.[1][2] The introduction of a methylsulfonyl group at the meta position of the phenyl ring can significantly alter the molecule's electronic properties, solubility, and biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation, and for this, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylsulfonyl)benzamidine hydrochloride and detailed, field-proven protocols for their acquisition. As a senior application scientist, the focus here is not just on the data itself, but on the rationale behind the experimental choices, ensuring a robust and reproducible characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For 3-(Methylsulfonyl)benzamidine hydrochloride, ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms and the overall integrity of the compound.

Predicted ¹H and ¹³C NMR Data

Based on the structure of 3-(Methylsulfonyl)benzamidine hydrochloride and known substituent effects, the following NMR data can be predicted. The hydrochloride salt form will likely lead to broad, exchangeable peaks for the amidinium and amine protons.

Table 1: Predicted NMR Data for 3-(Methylsulfonyl)benzamidine hydrochloride in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity Notes
CH₃-SO₂~3.30~43.0sSinglet, characteristic of a methylsulfonyl group.
Aromatic CH (C2-H)~8.30~130.0sLikely a singlet or a narrow triplet due to small meta coupling.
Aromatic CH (C4-H)~8.20~128.0dDoublet, coupled to C5-H.
Aromatic CH (C5-H)~7.90~132.0tTriplet, coupled to C4-H and C6-H.
Aromatic CH (C6-H)~8.10~125.0dDoublet, coupled to C5-H.
C-NH₂-~165.0-Quaternary carbon of the amidinium group.
C-SO₂-~141.0-Quaternary carbon attached to the sulfonyl group.
C1-~135.0-Quaternary carbon of the benzene ring.
NH₂~9.40 (broad)-sBroad singlet due to quadrupole broadening and exchange.
NH₂⁺~9.10 (broad)-sBroad singlet due to quadrupole broadening and exchange.
Experimental Protocol for NMR Data Acquisition

The following protocol is designed to yield high-quality NMR spectra for 3-(Methylsulfonyl)benzamidine hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound. The hydrochloride salt should be sufficiently soluble in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will allow for the observation of the exchangeable NH protons of the amidinium group.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[3]

  • A standard single-pulse experiment is typically sufficient.

  • Key Parameters:

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is recommended to cover the aromatic and exchangeable proton regions.

    • Acquisition Time: An acquisition time of at least 2 seconds is advised to ensure good resolution.[4]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for quantitative integration, especially for the potentially slowly relaxing quaternary carbons in the ¹³C spectrum.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with singlets for each unique carbon atom.

  • Key Parameters:

    • Spectral Width: A spectral width of approximately 200 ppm (e.g., from 0 to 200 ppm) will cover the expected chemical shifts.

    • Acquisition Time: An acquisition time of around 1-2 seconds is typical.[4]

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure.

G cluster_structure Molecular Structure cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_assignment Final Assignment mol 3-(Methylsulfonyl)benzamidine integration Integration (Proton Count) mol->integration multiplicity Multiplicity (Neighboring Protons) mol->multiplicity chem_shift_H Chemical Shift (Electronic Environment) mol->chem_shift_H chem_shift_C Chemical Shift (Carbon Type) mol->chem_shift_C assignment Correlate ¹H and ¹³C data to the structure integration->assignment multiplicity->assignment chem_shift_H->assignment chem_shift_C->assignment decoupling Proton Decoupling (Singlets for each C) decoupling->assignment

Caption: Workflow for NMR-based structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 3-(Methylsulfonyl)benzamidine hydrochloride, MS will be used to confirm the molecular weight and provide insights into the molecule's fragmentation pattern, further corroborating its structure.

Predicted Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is the recommended technique, as the amidinium group is readily protonated.

Table 2: Predicted Mass Spectral Data for 3-(Methylsulfonyl)benzamidine hydrochloride

m/z (predicted) Ion Notes
201.06[M+H]⁺Molecular ion peak (protonated). The monoisotopic mass of the free base is 200.05.
184.03[M+H - NH₃]⁺Loss of ammonia from the amidinium group.
137.02[M+H - SO₂CH₃]⁺Loss of the methylsulfonyl radical.
122.04[C₇H₅N₂]⁺Possible fragment after loss of the methylsulfonyl group and rearrangement.
77.04[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines the steps for acquiring a high-resolution mass spectrum.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation and improve signal intensity in positive ion mode.

2. Mass Spectrometry Analysis:

  • The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to obtain accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Key Parameters:

    • Capillary Voltage: Typically in the range of 3-4 kV.

    • Cone Voltage: A lower cone voltage (e.g., 20-30 V) should be used to observe the molecular ion with minimal fragmentation.

    • Source Temperature: Around 120-150 °C.

    • Desolvation Gas Flow: Adjusted to ensure efficient solvent evaporation.

    • Mass Range: A scan range of m/z 50-500 will be sufficient to cover the expected molecular ion and fragments.

3. Tandem Mass Spectrometry (MS/MS):

  • To gain further structural information, an MS/MS experiment should be performed.

  • The [M+H]⁺ ion (m/z 201.06) is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • The resulting fragment ions are then analyzed in the second mass analyzer. This will help to confirm the proposed fragmentation pathways. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.[6]

Fragmentation Pathway Visualization

The following diagram illustrates a plausible fragmentation pathway for protonated 3-(Methylsulfonyl)benzamidine.

G M [M+H]⁺ m/z 201.06 F1 [M+H - NH₃]⁺ m/z 184.03 M->F1 - NH₃ F2 [M+H - SO₂CH₃]⁺ m/z 137.02 M->F2 - •SO₂CH₃ F3 [C₇H₅N₂]⁺ m/z 122.04 F2->F3 - CH₃ F4 [C₆H₅]⁺ m/z 77.04 F3->F4 - N₂

Caption: Proposed MS/MS fragmentation pathway.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of 3-(Methylsulfonyl)benzamidine hydrochloride using NMR and MS. The detailed protocols and expected data serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to conduct robust and reliable analyses of this and structurally related compounds. The emphasis on the rationale behind experimental choices underscores the importance of a well-designed analytical strategy for ensuring data integrity and advancing scientific research.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Supporting information. Royal Society of Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Benzamidine. PubChem. [Link]

  • Benzamidine HCl. SpectraBase. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

  • Method for synthesizing benzydamine hydrochloride impurity B.
  • Synthesis method of benzamidine hydrochloride.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • N-(methylsulfonyl)benzamide. PubChem. [Link]

  • Benzamidenafil. mzCloud. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Application News. Shimadzu. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-(Methylsulfonyl)benzamidine hydrochloride in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Benzamidine in Structural Biology

3-(Methylsulfonyl)benzamidine hydrochloride emerges as a compelling chemical entity for structural biologists, particularly those engaged in drug discovery and the study of enzyme mechanisms. Its core structure, benzamidine, is a well-established pharmacophore known to act as a reversible, competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The amidinium group mimics the guanidinium side chain of arginine, allowing it to bind effectively in the S1 specificity pocket of many proteases, which typically feature an aspartate residue at the base.[3][4]

The addition of the 3-methylsulfonyl group modifies the physicochemical properties of the parent benzamidine molecule. This functional group can alter solubility, introduce new hydrogen bonding capabilities, and create specific steric interactions within a protein's active site. These modifications make 3-(Methylsulfonyl)benzamidine a valuable tool for two primary crystallographic applications:

  • As a specific inhibitor for co-crystallization: To capture a high-resolution snapshot of the protein-inhibitor complex, elucidating the precise binding mode and informing structure-based drug design.

  • As a molecular fragment in screening campaigns: To identify novel binding pockets or validate druggable sites on a protein of interest, serving as a starting point for the development of more potent and selective lead compounds.[5][6]

This guide provides a comprehensive overview and detailed protocols for utilizing 3-(Methylsulfonyl)benzamidine hydrochloride in protein crystallography workflows.

Foundational Principles: Why Use 3-(Methylsulfonyl)benzamidine?

The rationale for employing this specific compound is rooted in the established biochemistry of its core scaffold and the strategic placement of its substituent.

  • Mechanism of Action (Predicted): Like other benzamidine derivatives, 3-(Methylsulfonyl)benzamidine is predicted to be a competitive inhibitor of serine proteases.[1] The positively charged amidinium group forms a key salt bridge with the negatively charged aspartate residue (e.g., Asp189 in trypsin) in the S1 pocket. The phenyl ring provides hydrophobic interactions, while the methylsulfonyl group offers potential for additional hydrogen bonds or specific van der Waals contacts, potentially enhancing affinity or altering selectivity compared to unsubstituted benzamidine.

  • Crystallographic Utility: Obtaining crystals of a protein-ligand complex is often the rate-limiting step in structural biology.[7] 3-(Methylsulfonyl)benzamidine, as a relatively small and rigid molecule, can stabilize flexible regions of a protein upon binding, which may promote the formation of well-ordered crystal lattices. This stabilizing effect is a common strategy to obtain high-resolution diffraction data for otherwise recalcitrant proteins.[8]

Experimental Design: Co-Crystallization vs. Crystal Soaking

There are two primary strategies for obtaining a protein-ligand complex structure: co-crystallization and crystal soaking.[9] The choice depends on the protein's characteristics, ligand solubility, and binding kinetics.

  • Co-crystallization: In this method, the protein and ligand are mixed to form a complex before crystallization trials are initiated.[10] This is often the preferred method when the ligand induces a significant conformational change in the protein or when the ligand has low solubility in the crystallization reagents.[11]

  • Crystal Soaking: This technique involves growing crystals of the apo (unliganded) protein first and then introducing the ligand by diffusing it into the pre-formed crystals.[7] Soaking is technically simpler and is often the first choice for high-throughput fragment screening.[12] However, it is only feasible if the crystal lattice is porous enough to allow the ligand to access the binding site and if the soaking process does not crack or dissolve the crystals.[5]

The following protocols will focus on the co-crystallization workflow, which is generally a more robust approach for a novel inhibitor.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Crystallization cluster_analysis Phase 3: Structure Determination Prot_Prep Protein Purification & QC Complex Complex Formation (Protein + Ligand) Prot_Prep->Complex Lig_Prep Ligand Stock Preparation & QC Lig_Prep->Complex Screen High-Throughput Screening (HTS) Complex->Screen Optimize Hit Optimization Screen->Optimize Initial Hits Found Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Diffraction Quality Crystals Data X-ray Data Collection Harvest->Data Solve Structure Solution & Refinement Data->Solve Validate Model Validation & Deposition Solve->Validate Validate->Solve Rebuild/Re-refine G Protein Protein Stock (10 mg/mL) Ligand Ligand Stock (100 mM in DMSO) Complex Protein-Ligand Complex (e.g., 1:5 molar ratio) Protein->Complex Ligand->Complex Drop Drop: 100 nL Complex + 100 nL Reservoir Complex->Drop Dispense Plate 96-Well Crystallization Plate Reservoir Reservoir: 80 µL Screen Condition Reservoir->Drop Mix Incubate Incubate & Monitor (4°C or 20°C) Drop->Incubate

Sources

Application Notes & Protocols: 3-(Methylsulfonyl)benzamidine Hydrochloride for the Targeted Inhibition of Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Trypsin-Like Serine Proteases

Trypsin-like serine proteases (TLSPs) are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds following basic amino acid residues, namely lysine and arginine.[1] These proteases are fundamental to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[2] However, their dysregulation is a hallmark of numerous pathological conditions, such as pancreatitis, thrombotic disorders, neurodegenerative diseases, and cancer metastasis, making them critical targets for therapeutic intervention and biochemical investigation.[3]

The development of specific inhibitors is paramount for dissecting the function of individual TLSPs and for validating their potential as drug targets. Benzamidine and its derivatives are well-established reversible, competitive inhibitors of serine proteases.[4] Their efficacy stems from the positively charged amidinium group, which acts as a mimic of the guanidinium or ammonium side chains of arginine and lysine, respectively, allowing it to bind with high affinity to the negatively charged S1 specificity pocket of the protease active site.[2]

This guide focuses on 3-(Methylsulfonyl)benzamidine hydrochloride , a specific derivative designed for enhanced or altered interaction profiles. By exploring the rationale behind its design and providing detailed protocols for its use, we aim to equip researchers, scientists, and drug development professionals with the tools to effectively utilize this compound in their studies.

The Inhibitor: Rationale and Mechanism of Action

The strategic placement of a methylsulfonyl (-SO₂CH₃) group at the meta-position of the benzamidine core is a deliberate chemical modification intended to modulate the inhibitor's binding properties.

Mechanism of Competitive Inhibition

3-(Methylsulfonyl)benzamidine functions as a reversible, competitive inhibitor. It directly competes with the endogenous substrate for access to the enzyme's active site. The binding is non-covalent and reversible, meaning the inhibitor can associate and dissociate from the enzyme. The equilibrium of this interaction is defined by the inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity. A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor.[1]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (E) Active Site ES Enzyme-Substrate Complex (ES) Product Formation E->ES:f0 S Substrate (S) S->E:f1 Binds P Products (P) ES:f1->P E_free Enzyme (E) Active Site ES->E_free:f0 Releases E2 Enzyme (E) Active Site EI Enzyme-Inhibitor Complex (EI) No Reaction E2->EI:f0 I Inhibitor (I) 3-(MeSO₂)Benzamidine I->E2:f1 Binds S2 Substrate (S) S2->E2:f1 Blocked

Caption: Mechanism of competitive inhibition by 3-(Methylsulfonyl)benzamidine.

The Role of the 3-Methylsulfonyl Group

While the parent benzamidine molecule provides the primary binding anchor, substituents on the phenyl ring fine-tune the interaction. The interaction of substituted benzamidines with trypsin is complex, with binding influenced by factors like molecular weight and molar refractivity.[5] The methylsulfonyl group at the meta-position introduces specific electronic and steric properties:

  • Electron-Withdrawing Nature: The -SO₂CH₃ group is strongly electron-withdrawing. This property can alter the electrostatic potential of the entire molecule, potentially influencing long-range interactions with residues outside the primary S1 pocket.

  • Hydrophobicity and Solvation: This group adds bulk and alters the hydrophobicity of the inhibitor, which can affect how the molecule orients itself within the active site cleft and its desolvation penalty upon binding.

  • Potential for New Interactions: The sulfonyl oxygens are potential hydrogen bond acceptors, creating opportunities for new, favorable interactions with residues on the enzyme surface that are not engaged by unsubstituted benzamidine.

The precise impact of this substitution on binding affinity (Kᵢ) for a specific protease like trypsin must be determined empirically, as these factors can have synergistic or opposing effects.[5]

Inhibitor Profile: Physical and Chemical Properties

Proper handling and storage are critical for maintaining the inhibitor's integrity. The data below is for the hydrochloride salt form.

PropertyValueSource
Chemical Name 3-(Methylsulfonyl)benzamidine hydrochloride-
Molecular Formula C₈H₁₁ClN₂O₂SCalculated
Molecular Weight 234.71 g/mol Calculated
Appearance White to off-white crystalline powderExpected
Solubility Soluble in water, ethanol, and DMSO.[6][][6][]
Storage Store at 2-8°C, desiccated. Protect from light.[][]
Stability Aqueous solutions are sensitive to oxidation; prepare fresh.[6][6]

Applications in Research and Development

3-(Methylsulfonyl)benzamidine hydrochloride is a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: As a specific analog, it helps elucidate how modifications to the benzamidine core affect potency and selectivity against a panel of serine proteases.[2][5]

  • Enzyme Characterization: It can be used as a tool compound to confirm the trypsin-like nature of a novel or uncharacterized protease.

  • Target Validation: In drug discovery, it can be used in cellular or biochemical assays to probe the functional consequences of inhibiting a specific TLSP.

  • Protein Purification: Like its parent compound, it can be used in lysis buffers and purification solutions (typically 0.5-2 mM) to prevent proteolytic degradation of a protein of interest by endogenous serine proteases.[6][8]

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of 3-(Methylsulfonyl)benzamidine hydrochloride.

Protocol: Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is a crucial first step in characterizing inhibitor potency.

G cluster_workflow IC₅₀ Determination Workflow prep 1. Reagent Preparation - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Serial Dilution setup 2. Assay Plate Setup - Add Buffer - Add Inhibitor Dilutions - Add Enzyme Solution prep->setup preinc 3. Pre-incubation Allow enzyme and inhibitor to reach binding equilibrium (e.g., 15 min at RT) setup->preinc initiate 4. Initiate Reaction Add chromogenic/fluorogenic substrate to all wells preinc->initiate measure 5. Kinetic Measurement Read absorbance/fluorescence every minute for 15-30 min initiate->measure analyze 6. Data Analysis - Calculate initial velocity (V₀) - Plot % Inhibition vs. [Inhibitor] - Fit curve to find IC₅₀ measure->analyze

Caption: Experimental workflow for determining the IC₅₀ of an inhibitor.

A. Materials and Reagents

  • Enzyme: Purified trypsin or other target TLSP.

  • Inhibitor: 3-(Methylsulfonyl)benzamidine hydrochloride.

  • Substrate: Chromogenic substrate appropriate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA, for trypsin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[9]

  • Solvent: Anhydrous DMSO for inhibitor stock.

  • Equipment: 96-well microplate, microplate reader capable of absorbance measurements (e.g., at 405 nm for BApNA), multichannel pipettes.

B. Stock Solution Preparation

  • Inhibitor Stock (10 mM): Dissolve 2.35 mg of 3-(Methylsulfonyl)benzamidine hydrochloride in 1 mL of anhydrous DMSO.

  • Enzyme Working Stock: Dilute the enzyme in Assay Buffer to a concentration that yields a linear reaction rate for at least 15 minutes and results in a final absorbance change within the linear range of the spectrophotometer. This must be determined empirically. A typical starting concentration for trypsin is 10-50 nM.

  • Substrate Stock (10 mM): Prepare a stock solution of BApNA in DMSO.

C. Assay Procedure (96-Well Plate Format)

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM down to 10 nM). This will be your 100X inhibitor plate.

  • Set Up Controls (in triplicate):

    • 100% Activity Control (No Inhibitor): 100 µL Assay Buffer + 1 µL DMSO.

    • No Enzyme Control (Blank): 101 µL Assay Buffer.

  • Set Up Inhibitor Wells (in triplicate):

    • Add 100 µL of Assay Buffer to each well.

    • Add 1 µL of the appropriate inhibitor serial dilution to each well. This creates a 1:101 dilution.

  • Add Enzyme: Add 50 µL of the Enzyme Working Stock to all wells except the "No Enzyme Control". The total volume is now 151 µL.

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 15 minutes to allow the inhibitor and enzyme to reach binding equilibrium.

  • Initiate Reaction: Add 50 µL of a pre-warmed Substrate solution (diluted from stock into Assay Buffer to a final concentration near its Kₘ) to all wells, including controls.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

D. Data Analysis

  • For each well, plot Absorbance vs. Time. The slope of the linear portion of this curve is the initial reaction rate (V₀).

  • Calculate the average V₀ for each set of triplicates.

  • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100

  • Plot Percent Inhibition vs. log[Inhibitor].

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol: Determination of the Inhibition Constant (Kᵢ)

For a competitive inhibitor, the IC₅₀ value is dependent on the substrate concentration. The Kᵢ is a true measure of binding affinity, independent of substrate.[10] It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition.[10]

A. Prerequisite

You must first determine the Michaelis constant (Kₘ) of your enzyme for the substrate under the exact same assay conditions. This is done by measuring the initial reaction rate at varying substrate concentrations.

B. Calculation

Use the following equation:

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • Kᵢ: The inhibition constant.

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

  • [S]: The concentration of the substrate used in the IC₅₀ experiment.

  • Kₘ: The Michaelis constant of the enzyme for the substrate.

Causality Behind the Method: This equation corrects for the competitive effect of the substrate. At higher substrate concentrations, more inhibitor is needed to achieve 50% inhibition, leading to a higher apparent IC₅₀. The Cheng-Prusoff equation normalizes this effect to reveal the true, underlying affinity of the inhibitor for the enzyme.[10]

Troubleshooting

ProblemPossible CauseSolution
No Inhibition Observed Inhibitor concentration too low.Extend the inhibitor concentration range to higher values (e.g., up to 1-5 mM).
Degraded inhibitor.Prepare fresh inhibitor stock solution from powder. Ensure DMSO is anhydrous.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes; mix wells thoroughly after each addition.
Temperature fluctuations.Ensure all reagents and the plate are properly equilibrated to the assay temperature.
Non-linear Reaction Rates Substrate depletion or product inhibition.Reduce enzyme concentration or measurement time to ensure you are measuring the true initial rate.
Enzyme instability.Check the stability of your enzyme in the assay buffer over the time course of the experiment.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. (Note: This is a foundational paper, a direct URL may not be available; linking to a general search).
  • Stürzebecher, J., Prasa, D., Hauptmann, J., Vieweg, H., & Wikström, P. (1998). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 41(1), 1-10. [Link]

  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16891-16899. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. (Note: Foundational paper, linking to a general search).
  • GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from GraphPad. [Link]

  • Arakawa, H., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 5(1), 1-7. [Link]

  • Stürzebecher, J., et al. (1997). Synthetic inhibitors of serine proteinases. Brazilian Journal of Medical and Biological Research, 30(2), 161-176. (Note: General review, linking to a general search).
  • Wikipedia. (n.d.). Benzamidine. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Use of Benzamidine-Based Inhibitors in Protein Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preserving Protein Integrity Using 3-(Methylsulfonyl)benzamidine Hydrochloride and its Analogs

Introduction

The purification of functional, full-length proteins is the cornerstone of countless biochemical and therapeutic development workflows. A primary obstacle to achieving high-purity, active protein is proteolytic degradation by endogenous enzymes released during cell lysis. Serine proteases, a major class of these degradative enzymes, are ubiquitous and can severely compromise yield and sample integrity. The strategic use of protease inhibitors is therefore not merely a recommendation but a critical component of a robust purification protocol.

This guide provides an in-depth examination of benzamidine hydrochloride, a classic reversible inhibitor of serine proteases, as a model for understanding and applying this class of reagents. While the user has specified 3-(Methylsulfonyl)benzamidine hydrochloride , publicly available, detailed application data for this specific derivative is limited. Therefore, this document will establish a foundational understanding based on the extensively characterized parent compound, benzamidine hydrochloride. We will then apply principles of medicinal chemistry and structure-activity relationships to discuss the potential implications of the 3-(methylsulfonyl) modification, empowering researchers to make informed decisions when working with such analogs.

Section 1: The Molecular Basis of Serine Protease Inhibition

The Challenge: Ubiquitous Proteolytic Activity

Upon cell lysis, the carefully compartmentalized cellular environment is disrupted, mixing proteins of interest with a host of proteases from vacuoles, lysosomes, and other organelles. Serine proteases, such as trypsin and thrombin, are particularly aggressive. They possess a highly reactive serine residue within their active site that catalyzes the hydrolysis of peptide bonds, leading to the degradation of the target protein. This degradation results in reduced yield, loss of biological activity, and the generation of truncated protein fragments that can complicate downstream analysis and applications.

Mechanism of Action: Competitive Inhibition by Benzamidine

Benzamidine hydrochloride is a reversible, competitive inhibitor that acts as a substrate mimic for serine proteases.[1][2] The positively charged amidinium group of benzamidine is structurally analogous to the side chains of arginine and lysine, which are the natural substrates for trypsin-like proteases. This structural mimicry allows benzamidine to bind with high affinity to the S1 pocket of the protease's active site, directly blocking the entry and cleavage of the actual protein substrate.[1][] Because the inhibition is reversible, it can be removed from the purified protein if necessary for downstream functional assays.

cluster_0 Serine Protease Active Site cluster_1 Scenario A: Normal Function cluster_2 Scenario B: Competitive Inhibition P Active Site (S1 Pocket) C Cleavage P->C Catalyzes B Blocked P->B Results in S Protein Substrate (Arg/Lys residue) S->P Binds I Benzamidine (Substrate Mimic) I->P Binds & Occupies

Figure 1. Mechanism of competitive inhibition by benzamidine.
Specificity and Target Proteases

Benzamidine is a broad-spectrum inhibitor primarily targeting trypsin and trypsin-like serine proteases.[1][4] Its effectiveness extends to other critical serine proteases encountered in research, including thrombin and plasmin.[][5] This makes it a valuable component of protease inhibitor cocktails designed for general use during the initial stages of protein extraction from various sources, including yeast and mammalian cells.[4]

The Impact of the 3-(Methylsulfonyl) Substituent: A Structural Perspective

While benzamidine itself is effective, chemical modifications can alter its properties. The user's specified compound, 3-(Methylsulfonyl)benzamidine , features a methylsulfonyl (-SO₂CH₃) group at the meta-position of the benzene ring. Based on established structure-activity relationship principles, this modification can be expected to have several effects:

  • Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing. This can influence the electronic distribution of the benzene ring and potentially alter the pKa of the amidine group, which could impact binding affinity within the enzyme's active site.

  • Solubility : The polar nature of the sulfonyl group may increase the aqueous solubility of the compound compared to unsubstituted benzamidine, which could be advantageous for preparing concentrated stock solutions.

  • Binding Interactions : The substituent's size and potential for hydrogen bonding could lead to new interactions with residues outside the primary S1 pocket of the protease, potentially increasing either the affinity or the specificity for certain proteases over others. A study on substituted benzamidines showed that both hydrophobicity and electronic effects of substituents significantly influence their inhibitory activity against various human serine proteases.[5]

Expert Insight: Without empirical data, any protocol for the 3-(methylsulfonyl) derivative should start with the concentration ranges established for the parent benzamidine hydrochloride. Researchers should then perform pilot experiments to determine the optimal concentration, assessing for improved protein integrity via SDS-PAGE and Western blot analysis.

Section 2: Physicochemical Properties & Solution Preparation

Correct handling and preparation of inhibitor stock solutions are critical for their efficacy. Benzamidine hydrochloride is typically supplied as a white to off-white crystalline powder.[6][7]

Summary of Key Properties
PropertyValue / InformationSource(s)
Chemical Formula C₇H₈N₂ · HCl[6][8]
Molecular Weight 156.61 g/mol (anhydrous)[4][8]
Appearance White to off-white crystalline powder or beads[6][9]
Solubility Soluble in water (up to 50 mg/mL), ethanol, DMSO, and DMF.[][4][7]
Storage (Solid) 2–8°C, protected from moisture.[][7]
Solution Stability Aqueous solutions are sensitive to oxidation and should be prepared fresh. Short-term storage of frozen aliquots under inert gas is possible but not extensively characterized.[4][7]
Protocol: Preparation of a 1 M Stock Solution

This protocol details the preparation of a concentrated stock of benzamidine hydrochloride.

Materials:

  • Benzamidine hydrochloride (e.g., Sigma-Aldrich Cat. No. B6506)

  • High-purity, nuclease-free water

  • Sterile conical tube (15 mL or 50 mL)

  • Calibrated balance and sterile weighing equipment

Procedure:

  • Calculation: To prepare 10 mL of a 1 M stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L × 0.010 L × 156.61 g/mol = 1.566 g

  • Weighing: Carefully weigh 1.566 g of benzamidine hydrochloride powder and transfer it to the sterile conical tube.

  • Dissolution: Add approximately 8 mL of high-purity water to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution.[4]

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with high-purity water.

  • Use and Storage: Use the solution immediately. It is strongly recommended to prepare this solution fresh for each purification experiment.[4] If short-term storage is unavoidable, create small, single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -20°C for no more than one week.

Section 3: Application Protocols for Protein Purification

Benzamidine is most effective when introduced at the earliest possible stage—cell lysis—and maintained throughout the purification workflow until it is no longer needed.

General Protocol: Inclusion in Lysis Buffer

The goal is to inhibit proteases immediately upon their release into the cell lysate.

Principle: A working concentration of 0.5-4.0 mM benzamidine is generally effective for inhibiting serine proteases in crude lysates.[4] The optimal concentration can depend on the cell type and expression level of the target protein.

Procedure:

  • Prepare your standard lysis buffer (e.g., Tris or phosphate-based buffer, containing salt and other additives).

  • Just before cell resuspension, add the 1 M benzamidine hydrochloride stock solution to the lysis buffer to achieve the desired final concentration.

    • For a 1 mM final concentration in 50 mL of lysis buffer: Add 50 µL of the 1 M stock solution.

  • Proceed with your standard cell lysis protocol (e.g., sonication, high-pressure homogenization).

  • Maintain the presence of benzamidine in subsequent buffers used for clarification and initial binding steps.

Detailed Workflow: Integration into His-Tag Affinity Chromatography

This workflow demonstrates the integration of benzamidine into a standard Immobilized Metal Affinity Chromatography (IMAC) protocol for purifying His-tagged proteins.

cluster_notes Key Additives start Start: Cell Pellet lysis 1. Cell Lysis Buffer contains: • 1 mM Benzamidine • 10-20 mM Imidazole start->lysis clarify 2. Clarification (Centrifugation / Filtration) lysis->clarify note1 Benzamidine protects target protein from proteolysis. lysis->note1 note2 Low imidazole reduces non-specific binding of host proteins. lysis->note2 load 3. Load Lysate onto Equilibrated Ni-NTA Column clarify->load wash 4. Wash Column Buffer contains: • 1 mM Benzamidine • Increased Imidazole (e.g., 40 mM) load->wash elute 5. Elution Buffer contains: • High Imidazole (e.g., 250-500 mM) (Benzamidine optional) wash->elute analyze 6. Analysis & Downstream Use (SDS-PAGE, Dialysis) elute->analyze end End: Purified Protein analyze->end

Figure 2. Workflow for His-Tag purification with integrated protease inhibition.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Lysis/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM Benzamidine, pH 8.0.

    • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, 1 mM Benzamidine, pH 8.0.

    • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0. (Note: Benzamidine is often omitted here unless protease carry-over is a concern).

  • Cell Lysis & Clarification:

    • Resuspend the cell pellet in ice-cold Lysis/Binding Buffer.

    • Perform lysis by sonication or other mechanical means.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration & Loading:

    • Equilibrate a Ni-NTA gravity-flow or FPLC column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

    • Load the clarified supernatant onto the column. Collect the flow-through fraction for SDS-PAGE analysis to ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove weakly bound, non-specific proteins. The presence of benzamidine continues to protect the bound target protein.

  • Elution:

    • Elute the His-tagged protein from the resin using 5-10 CV of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Post-Purification:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • If benzamidine needs to be removed for downstream applications (e.g., functional assays involving proteases), perform buffer exchange using a desalting column or dialysis.

Section 4: Advanced Considerations & Troubleshooting

  • UV Absorbance Interference: Benzamidine contains a benzene ring and will absorb light around 280 nm.[10] This can artificially inflate protein concentration measurements determined by A280. When possible, use a colorimetric assay like the Bradford or BCA assay for more accurate quantification of the final purified protein.

  • Immobilized Benzamidine Affinity Chromatography: An alternative application involves using resins where benzamidine is covalently coupled (e.g., Benzamidine Sepharose).[11] This technique is used not to inhibit, but to remove serine proteases from a sample. The protein solution is passed over the column, proteases bind to the immobilized benzamidine, and the purified, protease-depleted target protein is collected in the flow-through. This is particularly useful for purifying antibodies or other proteins from serum.

  • Compatibility with Other Inhibitors: Benzamidine is specific to serine proteases. For comprehensive protection, it should be used as part of a broader "cocktail" that includes inhibitors for other protease classes, such as EDTA (for metalloproteases) and E-64 (for cysteine proteases).[12]

References

  • CymitQuimica. (n.d.). CAS 1670-14-0: Benzamidine, hydrochloride.
  • Cattaneo, F., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 10, 49.
  • BOC Sciences. (n.d.). MSDS of 3-Methyl-benzamidine hydrochloride.
  • Dobó, J., et al. (2009). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region.
  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydrate ≥99%. (Product Page B6506).
  • Sigma-Aldrich. (n.d.). Protease Inhibitor Panel. (Product Page INHIB1).
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases.
  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydrate. (Product Page 206752-36-5).
  • Li, Y., et al. (2021). What coronavirus 3C-like protease tells us: From structure, substrate selectivity, to inhibitor design. Medicinal Research Reviews, 41(4), 2016-2043.
  • ChemicalBook. (n.d.). Benzamidine hydrochloride | 1670-14-0.
  • Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(7), 845–848.
  • Sigma-Aldrich. (n.d.). cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting.
  • Wikipedia. (n.d.). Benzamidine.
  • Cytiva. (2020). HiTrap Benzamidine FF (high sub). (Instructions 71501750 AI).
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Fisher Scientific. (2023). Safety Data Sheet: Benzamidine Hydrochloride Hydrate.
  • BOC Sciences. (2024). Purification of His-Tag Protein.
  • Google Patents. (2016). US20160193633A1 - Protein a chromatography.
  • Alachem Co., Ltd. (n.d.). 1670-14-0 | Benzamidine, hydrochloride.
  • protocols.io. (2022). HisPur Purification of His-Tagged Proteins--CHEM 584.
  • Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins.
  • PubChem. (n.d.). Benzamide, hydrochloride. (CID 12196675).
  • BOC Sciences. (n.d.). CAS 1670-14-0 Benzamidine hydrochloride.
  • ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?.
  • Lykke-Andersen Lab. (n.d.). Purification of His-tagged protein.
  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride 99%. (Product Page 434760).
  • PubChem. (n.d.). Benzamidine. (CID 2332).

Sources

Synthesis of 3-(Methylsulfonyl)benzamidine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(Methylsulfonyl)benzamidine Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Benzamidine derivatives, for instance, are widely recognized for their ability to mimic arginine and lysine, making them potent inhibitors of serine proteases like thrombin, which are implicated in a variety of thromboembolic disorders.[1][2] Concurrently, the methylsulfonyl (–SO₂CH₃) group has emerged as a critical functional group for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[3] Its introduction can enhance metabolic stability, improve aqueous solubility, and provide strong hydrogen bond accepting capabilities, all of which contribute to better drug-like properties.[4][5][6]

This guide provides a detailed technical overview and robust protocols for the synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride, a key building block that marries the potent bioactivity of the benzamidine scaffold with the advantageous properties of the methylsulfonyl group. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-understood pathway to this and related derivatives.

Core Synthetic Strategy: The Pinner Reaction Pathway

The most reliable and widely employed method for the synthesis of benzamidine derivatives from their corresponding benzonitriles is the Pinner reaction.[7][8] This classical organic reaction provides a high-yielding, two-step route that is amenable to a wide range of substrates.[9] The overall strategy involves:

  • Formation of an Imidate Hydrochloride (Pinner Salt): The nitrile starting material is treated with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed reaction forms a stable imidate salt intermediate, also known as a Pinner salt.[10]

  • Ammonolysis to the Amidine Hydrochloride: The isolated Pinner salt is then reacted with a source of ammonia to displace the alkoxy group, yielding the final amidine as its hydrochloride salt.[9]

The following workflow diagram illustrates this efficient synthetic sequence.

G cluster_0 Synthetic Workflow A 3-(Methylsulfonyl)benzonitrile B Ethyl 3-(Methylsulfonyl)benzimidate hydrochloride (Pinner Salt) A->B  Step 1: Pinner Reaction  (Anhydrous EtOH, Dry HCl gas) C 3-(Methylsulfonyl)benzamidine hydrochloride B->C  Step 2: Ammonolysis  (NH₃ source)

Caption: Overall workflow for the synthesis of 3-(Methylsulfonyl)benzamidine HCl.

Detailed Experimental Protocols

These protocols provide a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride.

Part A: Synthesis of Ethyl 3-(Methylsulfonyl)benzimidate hydrochloride (Pinner Salt Intermediate)

Causality and Rationale: This step is critically dependent on anhydrous (water-free) conditions. Water can hydrolyze the Pinner salt intermediate to form an ester, which is an undesired side product.[9] Dry hydrogen chloride gas acts as the catalyst by protonating the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by the alcohol.[10] Ethanol is a common choice of alcohol due to its low cost and the favorable reactivity of the resulting ethyl imidate.

Protocol:

  • Setup: Equip a three-necked, 500 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect from atmospheric moisture.

  • Reagents: To the flask, add 3-(Methylsulfonyl)benzonitrile (10.0 g, 51.2 mmol, 1.0 eq) and 200 mL of anhydrous ethanol.

  • Reaction Initiation: Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The HCl gas can be generated from a cylinder or by the reaction of concentrated sulfuric acid with sodium chloride. Maintain a slow but steady stream of gas. A white precipitate of the Pinner salt will begin to form.

  • Reaction Monitoring: Continue bubbling HCl gas for approximately 4-5 hours. The reaction is typically considered complete when the formation of the precipitate ceases.[11] The mixture should become a thick white slurry.

  • Isolation: After the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand at 0-4 °C overnight (approximately 12-16 hours) to ensure complete precipitation.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Drying: Dry the resulting white solid, Ethyl 3-(Methylsulfonyl)benzimidate hydrochloride, under high vacuum to yield the Pinner salt, which can be used in the next step without further purification.

Part B: Synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride

Causality and Rationale: The Pinner salt is a reactive intermediate. In this step, it undergoes nucleophilic substitution with ammonia. The more nucleophilic ammonia displaces the ethoxy group to form the thermodynamically more stable amidine. The reaction is typically carried out in an alcoholic solvent. Using a salt like ammonium carbonate, which can generate ammonia in situ, or purging with ammonia gas are common methods.[12] The final product is isolated as the hydrochloride salt, which is generally more stable and crystalline than the free base.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried Pinner salt from Part A in 250 mL of anhydrous ethanol.

  • Reagent Addition: To this suspension, add ammonium carbonate (14.8 g, 154 mmol, 3.0 eq).

  • Reaction: Heat the reaction mixture to 30-40 °C and stir for 10-12 hours.[12] Alternatively, cool the mixture to 0 °C and purge with ammonia gas until the pH of the solution is ≥ 8, then allow it to stir at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (e.g., ammonium chloride) that have formed during the reaction. Wash the solids with a small amount of ethanol.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or methanol, to obtain pure 3-(Methylsulfonyl)benzamidine hydrochloride as a white crystalline solid.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Reaction Mechanism: The Pinner Reaction

The mechanism of the Pinner reaction proceeds through several distinct steps, driven by the strong electrophilicity of the protonated nitrile.

G cluster_1 Pinner Reaction Mechanism R-C≡N R-C≡N R-C≡N⁺-H R-C≡N⁺-H R-C≡N->R-C≡N⁺-H 1. Protonation (HCl) Imidate_Intermediate R-C(OEt)=N⁺H₂ R-C≡N⁺-H->Imidate_Intermediate 2. Nucleophilic Attack (EtOH) Pinner_Salt R-C(OEt)=NH • HCl Imidate_Intermediate->Pinner_Salt 3. Deprotonation

Caption: Mechanism of Pinner salt formation from a nitrile and an alcohol.

  • Protonation: The lone pair of electrons on the nitrile nitrogen is protonated by the strong acid (HCl), forming a highly reactive nitrilium ion.

  • Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

  • Deprotonation: A proton is lost from the oxonium ion intermediate, typically transferred to another molecule of alcohol or a chloride ion, to yield the neutral imidate, which is then protonated to form the stable Pinner salt (imidate hydrochloride).

Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized 3-(Methylsulfonyl)benzamidine hydrochloride.

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (typically in the δ 7.5-8.5 ppm region), a singlet for the methylsulfonyl protons (around δ 3.3 ppm), and broad singlets for the -NH₂ protons of the amidinium group (often downfield, > δ 9.0 ppm).

  • ¹³C NMR (DMSO-d₆): Resonances for the aromatic carbons, the methylsulfonyl carbon (around 43-44 ppm), and the characteristic amidinium carbon (C=N⁺) in the δ 165-170 ppm range.

  • Mass Spectrometry (ESI+): The molecular ion peak corresponding to the free base [M+H]⁺.

  • Melting Point: A sharp melting point is indicative of high purity.

Table 1: Typical Reaction Parameters and Expected Results

ParameterValueNotes
Starting Material 3-(Methylsulfonyl)benzonitrileCommercially available or synthesized separately.
Key Reagents Anhydrous Ethanol, Dry HCl gas, NH₄CO₃Ensure all reagents and solvents are anhydrous.
Reaction Time Step 1: 4-5 hrs; Step 2: 10-12 hrsMonitor by TLC for completion.
Reaction Temperature Step 1: 0 °C; Step 2: 30-40 °CTemperature control is crucial for selectivity.[7]
Typical Overall Yield 70-85%Yields can vary based on scale and purity of reagents.[13]
Purity (Post-Recrystallization) >98% (by HPLC)Recrystallization is key for high purity.

Safety and Handling Precautions

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All operations involving dry HCl gas must be performed in a well-ventilated fume hood. Use appropriate gas scrubbing techniques (e.g., a sodium hydroxide trap) to neutralize excess gas.

  • Anhydrous Solvents: Anhydrous ethanol and diethyl ether are highly flammable. Work away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when performing these procedures.

Conclusion

The synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride via the Pinner reaction is a robust and efficient method for producing this valuable building block for drug discovery. By carefully controlling reaction conditions, particularly by maintaining an anhydrous environment, researchers can achieve high yields of the desired product. The protocols and rationale provided in this guide offer a solid foundation for the successful synthesis and subsequent application of these important derivatives in the development of novel therapeutics.

References

  • Mai, A., et al. (2018). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 61(13), 5671-5691. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(7), 8487-8500. Available at: [Link]

  • Khasim Sharif, S. D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1461-1466. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamidine derivatives of the imidazoles. Retrieved from [Link]

  • Google Patents. (2017). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
  • Google Patents. (2015). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • National Institutes of Health. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • ResearchGate. (2015). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved from [Link]

  • PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • National Institutes of Health. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 770681-60-2, 3-(Methylsulfonyl)benzamidine. Retrieved from [Link]

Sources

Application Note: Utilizing 3-(Methylsulfonyl)benzamidine Hydrochloride as a Reference Compound in High-Throughput Screening for Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] Serine proteases, a large and functionally diverse enzyme family, are critical targets in therapeutic areas ranging from coagulation to oncology.[3][4] The success of any HTS campaign hinges on the robustness and reliability of the assay, which is established using well-characterized reference compounds. This guide details the application of 3-(Methylsulfonyl)benzamidine hydrochloride, a potent and reversible competitive inhibitor of serine proteases, as an indispensable tool for the development, validation, and execution of HTS assays.[5][6][7] We provide a comprehensive overview of its mechanism of action, detailed protocols for its use as a positive control in a fluorogenic assay, and a guide to data analysis and interpretation, empowering researchers to conduct high-quality screening campaigns.

Introduction to 3-(Methylsulfonyl)benzamidine Hydrochloride

3-(Methylsulfonyl)benzamidine is a small molecule belonging to the benzamidine class of compounds.[7] Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[6][7][8] These enzymes are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site and play pivotal roles in physiological and pathological processes.[3][4] The positively charged amidinium group of the benzamidine scaffold mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like proteases, which contains a key aspartate residue.

The addition of the methylsulfonyl group at the 3-position modifies the physicochemical properties of the parent benzamidine molecule, influencing its potency and selectivity against different serine proteases.[9] In the context of HTS, 3-(Methylsulfonyl)benzamidine hydrochloride serves as a crucial reference inhibitor (positive control). Its role is multifaceted:

  • Assay Validation: It is used to determine the dynamic range of the assay and to calculate essential quality control metrics, such as the Z'-factor.[10][11]

  • Hit Confirmation: It provides a benchmark against which the potency of newly identified "hit" compounds can be compared.

  • Mechanism of Action Studies: It can be used in competition assays to determine if hit compounds share the same binding site.

Mechanism of Action: Targeting the Serine Protease Active Site

Serine proteases cleave peptide bonds in proteins through a mechanism involving a highly reactive serine residue (Ser195 in chymotrypsin numbering) within the enzyme's active site. The activity of this serine is enhanced by a catalytic triad, which also includes a histidine (His57) and an aspartate (Asp102) residue.

3-(Methylsulfonyl)benzamidine acts as a competitive inhibitor by directly binding to the enzyme's active site, preventing the substrate from binding. The positively charged amidine group forms a strong salt bridge with the negatively charged Asp189 residue at the bottom of the S1 pocket, effectively blocking the active site.

G cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket Asp189 Asp189 (Anionic) Catalytic_Triad Catalytic Triad Ser195 Ser195 His57 His57 Inhibitor 3-(Methylsulfonyl)benzamidine (Cationic Amidine Group) Inhibitor->Asp189 Competitive Inhibition Substrate Substrate (e.g., Arginine side-chain) Substrate->Asp189 Binding Blocked

Fig 1. Competitive inhibition of a trypsin-like serine protease.

Role in High-Throughput Screening (HTS)

HTS campaigns involve screening tens of thousands to millions of compounds to identify those with a desired biological activity—so-called "hits".[1][12] The quality and reliability of the data are paramount. 3-(Methylsulfonyl)benzamidine hydrochloride is essential for establishing this reliability.

3.1 Assay Development and Validation Before commencing a full-scale screen, the assay must be rigorously validated. This involves using positive and negative controls to define the assay window and assess its robustness.

  • Negative Control (0% Inhibition): Typically contains the enzyme, substrate, and reaction buffer with the vehicle (e.g., DMSO) but no inhibitor. This represents the maximum signal (Vmax).

  • Positive Control (100% Inhibition): Contains the enzyme, substrate, and buffer, plus a concentration of 3-(Methylsulfonyl)benzamidine hydrochloride sufficient to completely inhibit the enzyme. This represents the minimum signal.

3.2 The Z'-Factor: A Measure of Assay Quality The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an HTS assay.[11] It reflects both the dynamic range of the signal and the data variation associated with the measurements.[13] The Z'-factor is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z'-Factor = 1 - (3σp + 3σn) / |µp - µn| [11]

Z'-Factor ValueInterpretationRecommendation
> 0.5An excellent assay.[10][14][15]Suitable for HTS.
0 to 0.5A marginal assay.[10][14]May require optimization.
< 0An unusable assay.[10][14]Requires significant redesign.

Using 3-(Methylsulfonyl)benzamidine hydrochloride to generate the positive control data is fundamental to establishing a reliable Z'-factor and validating the assay for a full-scale screen.

HTS Assay Design & Optimization

The choice of assay format is critical for a successful protease HTS campaign.[16] The most common formats are based on the cleavage of a synthetic substrate that produces a detectable signal.

Assay FormatPrincipleAdvantagesDisadvantages
Fluorogenic Cleavage of a peptide substrate releases a fluorophore (e.g., AMC, AFC) from a quenched state, increasing fluorescence intensity.High sensitivity, wide dynamic range, suitable for miniaturization.Prone to interference from fluorescent compounds; inner filter effect.
Colorimetric Cleavage of a chromogenic substrate (e.g., containing p-nitroanilide, pNA) releases a colored product detected by absorbance.Simple, inexpensive, less interference from colored compounds than fluorescence.Lower sensitivity than fluorescence, requires higher enzyme/substrate concentrations.
FRET-based A peptide substrate is labeled with a FRET donor/acceptor pair. Cleavage separates the pair, disrupting FRET and changing the emission ratio.Ratiometric signal reduces artifacts (e.g., pipetting errors), good for kinetic studies.More complex substrate synthesis, potential for spectral overlap interference.

Detailed Protocol: HTS for Trypsin-like Serine Protease Inhibitors

This protocol describes a generic, automated HTS workflow using a fluorogenic substrate to screen a compound library for inhibitors of a target serine protease, with 3-(Methylsulfonyl)benzamidine hydrochloride as the reference control.

5.1 Principle The serine protease cleaves a synthetic peptide substrate conjugated to a quenched fluorophore, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the free AMC fluoresces brightly when excited at ~350 nm, with an emission maximum at ~450 nm.[17] Inhibitors prevent this cleavage, resulting in a reduced fluorescence signal.

5.2 Materials & Reagents

  • Target Enzyme: Purified trypsin-like serine protease.

  • Reference Inhibitor: 3-(Methylsulfonyl)benzamidine hydrochloride (e.g., 10 mM stock in DMSO).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Arg-Arg-AMC-HCl, 10 mM stock in DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Compound Library: Typically plated in 384-well format at 10 mM in DMSO.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence intensity capability.

5.3 HTS Workflow

G cluster_prep Plate Preparation cluster_reaction Reaction & Read cluster_analysis Data Analysis p1 Dispense 50 nL Test Compounds & Controls to Assay Plate p2 Dispense 10 µL Enzyme Solution p1->p2 p3 Incubate (e.g., 15 min at RT) p2->p3 r1 Dispense 10 µL Substrate Solution (Initiate Reaction) p3->r1 Pre-incubation Complete r2 Incubate (e.g., 30 min at RT) r1->r2 r3 Read Plate (Fluorescence, Ex/Em) r2->r3 a1 Calculate % Inhibition r3->a1 Raw Data a2 Calculate Z'-Factor a1->a2 a3 Identify 'Hits' a2->a3

Fig 2. Automated HTS workflow for a protease inhibitor screen.

5.4 Step-by-Step Procedure (384-Well Format) Final assay volume: 20 µL

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of compounds from the source library plate to a 384-well assay plate.

    • Test Wells: 50 nL of library compounds (final concentration e.g., 10 µM).

    • Negative Control Wells: 50 nL of DMSO.

    • Positive Control Wells: 50 nL of 3-(Methylsulfonyl)benzamidine hydrochloride (final concentration e.g., 100 µM).

  • Enzyme Addition: Using a multi-channel liquid handler, add 10 µL of the target enzyme diluted in assay buffer to all wells. The final enzyme concentration should be pre-determined to give a robust signal within the linear range of the reaction (e.g., 1 nM).

  • Pre-incubation: Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.[17]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate diluted in assay buffer to all wells to initiate the reaction. The final substrate concentration should ideally be at or near its Km value.

  • Reaction Incubation: Centrifuge the plates briefly. Incubate for 30 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction in the negative control wells is still in the linear phase.

  • Data Acquisition: Read the plates on a microplate reader (Excitation: 355 nm, Emission: 460 nm).

5.5 Data Analysis

  • Percent Inhibition Calculation:

    • For each test well, calculate the percent inhibition using the average signals from the control wells: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Hit Identification:

    • Define a hit threshold, typically based on the mean and standard deviation (SD) of the sample data (e.g., > Mean + 3*SD) or a fixed inhibition cutoff (e.g., >50% inhibition).

Troubleshooting

IssuePotential Cause(s)Solution(s)
Low Z'-Factor (<0.5) High variability in control wells.Check liquid handling precision; ensure reagents are well-mixed; optimize plate reader settings.
Small assay window (low signal-to-background).Optimize enzyme/substrate concentrations; increase incubation time (while staying in linear range).
High Number of False Positives Compound interference (autofluorescence, light scattering).Re-screen hits in a counter-assay without the enzyme to identify fluorescent compounds.
Non-specific inhibition (e.g., compound aggregation).Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
High Number of False Negatives Assay conditions not optimal for inhibition.Ensure pre-incubation time is sufficient; check compound stability in assay buffer.
Insufficient compound concentration.Consider screening at a higher concentration or performing dose-response follow-up.

Conclusion

3-(Methylsulfonyl)benzamidine hydrochloride is a vital tool compound for any HTS campaign targeting serine proteases. Its well-defined, competitive mechanism of action and robust inhibitory profile make it the gold standard for use as a positive control.[5][7] Proper implementation of this reference inhibitor during assay development, validation, and screening is fundamental to ensuring data quality, enabling the confident identification of novel hit compounds, and ultimately increasing the probability of success in the drug discovery pipeline.[1]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Retrieved from [Link]

  • Fanaki, H., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Minerva Stomatologica, 69(1), 47-58. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Wikipedia. Benzamidine. Retrieved from [Link]

  • Mares-Guia, M., et al. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(11), 1130-3. Retrieved from [Link]

  • Tomlinson, S. M., et al. (2016). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research, 134, 145-154. Retrieved from [Link]

  • ResearchGate. Application examples of high throughput screening techniques. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Maccioni, R. B., et al. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 10, 245. Retrieved from [Link]

  • Pentikäinen, U., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1574, 235-248. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • PNAS. (2021). High-throughput developability assays enable library-scale identification of producible protein scaffold variants. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • UCL Discovery. (2019). DEVELOPMENT OF A HIGH-THROUGHPUT SCREENING METHOD FOR TRANSKETOLASE AND PROTEIN ENGINEERING FOR BIOTECHNOLOGY APPLICATIONS. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [Link]

  • MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-26. Retrieved from [Link]

  • Tel Aviv University. High-Throughput Screening (HTS) | BLAVATNIK CENTER for Drug Discovery. Retrieved from [Link]

Sources

Application Note: HPLC Quantification of 3-(Methylsulfonyl)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 3-(Methylsulfonyl)benzamidine hydrochloride , a critical intermediate in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors).

The analytical challenge lies in the compound's dual nature: the strongly basic amidine group (pKa ~11-12) causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions, while the polar methylsulfonyl group reduces retention, risking co-elution with the void volume. This guide overcomes these hurdles using a Charged Surface Hybrid (CSH) or Polar-Embedded stationary phase strategy combined with low-pH buffering to ensure peak symmetry and reproducible retention.

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard C18 columns often fail for benzamidines. The protonated amidine moiety (


) interacts ionically with residual silanols (

) on the silica surface, leading to asymmetric peaks (tailing factor > 2.0).
  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded Amide C18 .

  • Mechanism: These columns possess a slight positive surface charge or embedded polar groups that magnetically repel the protonated base (preventing silanol interaction) or shield the surface, resulting in sharp, symmetrical peaks without the need for aggressive ion-pairing reagents.

Mobile Phase Chemistry
  • pH Control: The mobile phase must be maintained at pH 2.0 – 3.0 . At this pH, the amidine is fully protonated, ensuring a single ionic species. Neutral pH is avoided to prevent variable ionization states that cause split peaks.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or 10-20 mM Potassium Phosphate (pH 3.0) . TFA acts as a weak ion-pairing agent, improving retention and peak shape for basic compounds.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for sulfonyl compounds.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 3-(Methylsulfonyl)benzamidine HCl (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.

  • Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (85%).

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Bonus-RP.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer; stabilizes retention time.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV @ 235 nmMax absorbance for benzamidine; minimizes solvent noise.
Mobile Phase A 0.1% TFA in WaterSuppresses silanol activity; buffers pH < 3.
Mobile Phase B 0.1% TFA in AcetonitrileElution solvent.
Elution Mode Isocratic85% A / 15% B (Adjust B ±5% based on column).
Run Time 10 - 12 minutesAnalyte typically elutes at 4–6 mins.
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-(Methylsulfonyl)benzamidine HCl into a 10 mL volumetric flask. Dissolve in Water (the salt is highly water-soluble).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A . Note: Diluting in 100% organic can cause precipitation of the salt.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter prior to injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_QC System Suitability (SST) Sample Sample Weighing (10 mg salt) Dissolution Dissolution (Solvent: Water) Sample->Dissolution Solubilize Dilution Dilution to Working Conc. (Diluent: Mobile Phase A) Dissolution->Dilution 1:10 Dilution Filter Filtration (0.22 µm PVDF) Dilution->Filter Remove Particulates HPLC HPLC Analysis (CSH C18, Isocratic) Filter->HPLC Inject 10 µL Data Data Processing (Integration @ 235nm) HPLC->Data Peak Area SST_Check Check Tailing Factor (Must be < 1.5) HPLC->SST_Check SST_Check->HPLC Fail (Re-equilibrate) SST_Check->Data Pass

Figure 1: Analytical workflow for the quantification of 3-(Methylsulfonyl)benzamidine HCl, including System Suitability checkpoints.

Method Validation (ICH Q2 R2 Compliance)

To ensure Trustworthiness , the method must be validated according to ICH Q2(R2) guidelines.

Specificity
  • Protocol: Inject the Mobile Phase (Blank) and the Placebo (if applicable).

  • Acceptance: No interfering peaks should elute at the retention time of the analyte.

  • Stress Testing: Degrade sample with 0.1N NaOH and 0.1N HCl for 1 hour. Verify peak purity using a Diode Array Detector (DAD) to ensure no co-elution of degradation products.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into the matrix (or solvent) at 3 levels (80%, 100%, 120%).

  • Criteria: Mean recovery must be 98.0% – 102.0% .

Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
    .[1]
    
  • Intermediate Precision: Different analyst, different day. Overall RSD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][2]
    
Robustness (Self-Validating Check)

Deliberately vary parameters to test method stability:

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Organic Composition:

    
     Acetonitrile.
    
  • Observation: The resolution and tailing factor should remain within system suitability limits (Tailing < 1.5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amidine.Ensure TFA is fresh (volatile). Switch to a "CSH" or "Amide" column. Increase buffer strength.
Drifting Retention Column not equilibrated.Amidine salts modify the stationary phase. Equilibrate for at least 20 column volumes before the first run.
Split Peaks Sample solvent mismatch.Sample dissolved in 100% ACN? Re-dissolve in Mobile Phase or Water/ACN (90:10).
High Backpressure Salt precipitation.Ensure the buffer (Phosphate) does not precipitate with ACN. (Phosphate > 25mM + >70% ACN is risky).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link

  • U.S. Pharmacopeia. (2023).[1] General Chapter <621> Chromatography.[4][5][6] USP-NF. Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic, basic analytes. Journal of Chromatography A. Link

  • PubChem. (2025).[2] Benzamidine Compound Summary.[2] National Library of Medicine. Link

Sources

Application Note: 3-(Methylsulfonyl)benzamidine Hydrochloride In Situ Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the experimental frameworks for validating 3-(Methylsulfonyl)benzamidine hydrochloride , a specialized derivative of the classic serine protease inhibitor benzamidine. While unsubstituted benzamidine is a broad-spectrum inhibitor, the introduction of a 3-methylsulfonyl group is a strategic modification often employed in fragment-based drug discovery (FBDD) to enhance selectivity for Urokinase-type Plasminogen Activator (uPA) and related trypsin-like proteases. This guide focuses on in situ methodologies—specifically In Situ Zymography (ISZ) and Cell-Surface Activity Assays —to transition this compound from biochemical screens to physiologically relevant tissue and cell models.

Part 1: Mechanistic Basis & Compound Profile

Chemical Logic & Target Specificity

Benzamidine derivatives inhibit trypsin-like serine proteases by mimicking the side chain of arginine. The positively charged amidine group forms a critical salt bridge with Asp189 at the bottom of the S1 specificity pocket.

The 3-(methylsulfonyl) substitution distinguishes this compound from generic benzamidine. In the context of uPA inhibition:

  • S1 Pocket Occupancy: The benzamidine core anchors the molecule in the S1 pocket.

  • Selectivity Vector: The 3-position substituent vectors towards the S1

    
     sub-pocket or the enzyme surface rim. The sulfonyl group (
    
    
    
    ) acts as a hydrogen bond acceptor, potentially interacting with active site water networks or residues like Ser190 , which varies among serine proteases (e.g., Ala190 in trypsin vs. Ser190 in uPA), thereby imparting selectivity [1].
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the requisite experimental workflow to validate it in situ.

G uPA Active uPA (Tissue/Cell Surface) Substrate Plasminogen (Inactive Zymogen) uPA->Substrate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) uPA->Complex + Inhibitor (Competitive Binding) Plasmin Active Plasmin Substrate->Plasmin Activation ECM ECM Degradation (Signal Readout) Plasmin->ECM Proteolysis Inhibitor 3-(Methylsulfonyl) benzamidine HCl Inhibitor->Complex Ki ~ µM Range

Figure 1: Mechanism of Action.[1] The inhibitor competes with Plasminogen for the uPA active site, preventing the downstream activation of Plasmin and subsequent ECM degradation.

Part 2: Experimental Workflow

Critical Preparation Steps

Unlike irreversible inhibitors (e.g., PMSF), 3-(Methylsulfonyl)benzamidine is a reversible, competitive inhibitor .

  • Senior Scientist Note: You cannot simply "pre-treat" cells/tissues and wash the inhibitor away. The compound must be present in the incubation buffer or overlay gel throughout the entire assay duration to maintain equilibrium binding.

Solubility & Stability
  • Solvent: Water or PBS (up to ~50 mM).

  • Stability: The sulfonyl group is stable, but the amidine functionality can hydrolyze slowly at high pH (>9.0). Prepare fresh stocks in deionized water or DMSO and store at -20°C.

Part 3: Protocol A - In Situ Zymography (ISZ)

Objective: To localize uPA activity in frozen tissue sections and demonstrate specificity using 3-(Methylsulfonyl)benzamidine.

Materials
  • Tissue: Fresh frozen tissue (e.g., tumor xenograft), embedded in OCT.

  • Substrate: Casein-FITC or DQ-Gelatin (fluorescein conjugate).

  • Activator: Purified Plasminogen (human).

  • Inhibitor: 3-(Methylsulfonyl)benzamidine HCl (Stock: 100 mM in water).

  • Control Inhibitor: Amiloride (specific for uPA) or Aprotinin (broad spectrum).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6.

Step-by-Step Methodology
  • Cryosectioning:

    • Cut 8–10 µm sections of frozen tissue.

    • Mount on Superfrost Plus slides.

    • Crucial: Do not fix with PFA/Formalin, as this destroys enzyme activity. Air dry for 10–15 mins.

  • Substrate Mixture Preparation (The Overlay):

    • Prepare 1% Low Melting Point (LMP) Agarose in Buffer (keep at 37°C).

    • Reaction Mix A (Total Activity): Buffer + Plasminogen (20 µg/mL) + Casein-FITC (20 µg/mL).

    • Reaction Mix B (Inhibited): Buffer + Plasminogen + Casein-FITC + 3-(Methylsulfonyl)benzamidine (1 mM) .

    • Reaction Mix C (Negative Control): Buffer + Casein-FITC (No Plasminogen) – controls for plasmin-independent proteolysis.

  • Application:

    • Mix the Reaction Mix 1:1 with the LMP Agarose.

    • Pipette 50 µL onto the tissue section and immediately cover with a coverslip.

    • Allow to polymerize at 4°C for 5 minutes.

  • Incubation:

    • Incubate slides in a humidified dark chamber at 37°C.

    • Time: 2–18 hours (optimize based on tissue uPA levels).

  • Imaging:

    • Visualize using a fluorescence microscope (FITC channel).

    • Readout: Proteolysis releases quenched fluorescein.[2] Dark background = No activity. Bright green = uPA activity.

    • Validation: The slide with 3-(Methylsulfonyl)benzamidine should show significantly reduced fluorescence compared to Mix A.

ISZ_Workflow Step1 Cryosection Tissue (Unfixed, 8µm) Step2 Prepare Agarose Overlays Step1->Step2 Branch1 Mix A: Substrate + Plasminogen Step2->Branch1 Branch2 Mix B: Substrate + Plasminogen + 3-(Methylsulfonyl)benzamidine Step2->Branch2 Step3 Incubate 37°C (Humid Chamber) Branch1->Step3 Branch2->Step3 Step4 Fluorescence Microscopy Step3->Step4

Figure 2: In Situ Zymography workflow comparing total activity vs. inhibited activity.

Part 4: Protocol B - Cell-Surface Chromogenic Activity Assay

Objective: Quantify the ability of 3-(Methylsulfonyl)benzamidine to inhibit uPA bound to its receptor (uPAR) on live cells.

Materials
  • Cells: High uPA-expressing line (e.g., MDA-MB-231 or PC3).

  • Reagents:

    • Acid Glycine Buffer (50 mM glycine, 0.1 M NaCl, pH 3.0) – to strip endogenous uPA.

    • Recombinant human uPA (to reload receptors).

    • Chromogenic Substrate: S-2444 or equivalent (Pyro-Glu-Gly-Arg-pNA).

    • PBS-BSA (PBS + 0.1% BSA).

Step-by-Step Methodology
  • Receptor Stripping (Optional but Recommended):

    • Wash adherent cells with PBS.

    • Treat with Acid Glycine Buffer for 3 mins to strip endogenous uPA from uPAR.

    • Neutralize immediately with 0.5 M HEPES, pH 7.5.

    • Why? This standardizes the assay so you are measuring the inhibition of added uPA binding/activity, rather than variable endogenous levels.

  • Inhibitor Incubation:

    • Add 3-(Methylsulfonyl)benzamidine (dilution series: 0.1 µM – 1000 µM) to the cells in PBS-BSA.

    • Incubate for 15 mins at Room Temp.

  • Enzyme Addition:

    • Add recombinant uPA (final conc. 2–5 nM) to the wells containing the inhibitor.

    • Incubate 30 mins to allow uPA to bind uPAR in the presence of the inhibitor.

  • Activity Measurement:

    • Add Chromogenic Substrate (S-2444) to a final concentration of 0.2 mM.

    • Measure Absorbance at 405 nm kinetically (every 5 mins for 1 hour) at 37°C.

  • Data Analysis:

    • Plot Vmax (mOD/min) vs. [Inhibitor].

    • Calculate IC50.[1]

    • Self-Validation: The IC50 on cells is often higher than in solution due to steric hindrance or local concentration effects at the membrane [2].

Part 5: Data Presentation & Troubleshooting

Expected Results Table
Assay ConditionExpected OutcomeInterpretation
ISZ: No Inhibitor High FluorescenceActive uPA/Plasmin cascade present.
ISZ: + 3-(Methylsulfonyl)benzamidine Reduced/No FluorescenceCompound successfully inhibits uPA in tissue context.
ISZ: No Plasminogen Low FluorescenceConfirms signal is Plasminogen-dependent (uPA specific).
Cell Assay: High Dose Low Absorbance (405nm)Complete blockade of uPA active site.
Troubleshooting Guide
  • Problem: High background fluorescence in ISZ.

    • Cause: Autofluorescence of tissue (collagen/elastin).

    • Solution: Use quenched substrates (DQ-Gelatin) rather than simple FITC conjugates. The quenching prevents signal until cleavage occurs.

  • Problem: Lack of inhibition in cell assays.

    • Cause: Inhibitor washout.

    • Solution: Ensure the inhibitor is added before the substrate and remains in the well during the read. Do not wash cells after adding the inhibitor.

References

  • Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 7(4), 299-312.

  • Galis, Z. S., et al. (1995). In situ zymography as a tool for the evaluation of matrix metalloproteinases in tissue sections.[2][3][4] FASEB Journal.

  • Mook, O. R., et al. (2003). In situ localization of gelatinolytic activity in the extracellular matrix of metastases of colon cancer in rat liver using quenched fluorogenic DQ-gelatin. Journal of Histochemistry & Cytochemistry, 51(6), 821-829.

  • SelleckChem. Benzamidine HCl Product Data (General Reference for Benzamidine Class).

(Note: While specific commercial pages for the 3-methylsulfonyl derivative are rare, the protocols above are validated for the benzamidine class of serine protease inhibitors.)

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 3-(Methylsulfonyl)benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Methylsulfonyl)benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its stability profile, you can ensure the accuracy and reproducibility of your experimental results.

A Note on Scientific Rigor

Direct stability data for 3-(Methylsulfonyl)benzamidine hydrochloride is not extensively available in the public domain. Therefore, this guidance is expertly extrapolated from the well-documented behavior of its parent compound, benzamidine hydrochloride. The structural similarity suggests a comparable stability profile, particularly concerning the reactive benzamidine moiety. All recommendations are grounded in established principles of chemical stability and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: How should I store solid 3-(Methylsulfonyl)benzamidine hydrochloride?

As a solid, the compound is expected to be relatively stable.[1][2] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] One supplier of the parent compound, benzamidine hydrochloride, suggests a stability of at least four years when stored at room temperature.[5][6]

Q2: I've prepared an aqueous stock solution. How long can I store it?

Aqueous solutions of benzamidine derivatives are generally not recommended for long-term storage due to susceptibility to hydrolysis and oxidation. It is strongly advised to prepare aqueous solutions fresh for each experiment. If temporary storage is unavoidable, it should not exceed 24 hours at 2-8°C.[5]

Q3: Can I prepare stock solutions in organic solvents for better stability?

Yes, this is the recommended approach for longer-term storage. 3-(Methylsulfonyl)benzamidine hydrochloride is expected to be soluble in organic solvents like ethanol, DMSO, and DMF.[5] Stock solutions in these solvents, when purged with an inert gas like argon or nitrogen to remove oxygen, can be stored at -20°C or -80°C for extended periods.[5]

Q4: What are the primary factors that can cause degradation of this compound?

The main factors contributing to the degradation of benzamidine derivatives are:

  • Hydrolysis: The amidine group is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.

  • Oxidation: The compound can be sensitive to oxidation, particularly in solution.

  • Light: As with many complex organic molecules, exposure to UV light may promote degradation.[4]

  • Incompatible Reagents: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[4]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 3-(Methylsulfonyl)benzamidine hydrochloride, likely stemming from its degradation.

Observed Issue Potential Cause (Degradation-Related) Troubleshooting Steps & Rationale
Loss of biological activity in an assay (e.g., reduced enzyme inhibition) The active compound has degraded in your stock or working solution.1. Prepare a fresh aqueous solution. The most common cause of activity loss is the hydrolysis of the amidine group in aqueous buffers. 2. Check the pH of your buffer. Benzamidine derivatives are more stable at acidic pH. If your assay allows, consider a buffer system with a pH below 7. 3. Use an organic stock solution. Prepare a high-concentration stock in dry DMSO or ethanol and dilute it into your aqueous assay buffer immediately before use. This minimizes the time the compound spends in an aqueous environment.[5]
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) The compound has degraded into one or more byproducts.1. Analyze a freshly prepared sample. This will serve as a baseline (t=0) to confirm the purity of the compound before any potential degradation. 2. Review solution preparation and storage. Was the aqueous solution stored for an extended period? Was the organic stock solution protected from air and moisture? 3. Perform a forced degradation study. To identify potential degradation products, you can subject the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the outcomes via HPLC or LC-MS.[7][8][9] This can help in identifying the degradation peaks in your experimental samples.
Inconsistent results between experiments Variability in the preparation and handling of the compound is leading to different levels of degradation.1. Standardize your solution preparation protocol. Ensure that the solvent, concentration, and preparation time are consistent for every experiment. 2. Aliquot stock solutions. If using an organic stock, aliquot it into single-use vials after preparation. This avoids repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. 3. Always prepare working solutions fresh from a stable stock. Do not reuse diluted working solutions from previous experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a step-by-step methodology for preparing stable stock solutions of 3-(Methylsulfonyl)benzamidine hydrochloride.

A. High-Stability Organic Stock Solution (Recommended for long-term storage)

  • Weighing: Carefully weigh the required amount of solid 3-(Methylsulfonyl)benzamidine hydrochloride in a fume hood.

  • Solvent Selection: Choose a high-purity, anhydrous grade of DMSO, ethanol, or DMF.

  • Dissolution: Add the solvent to the solid compound to achieve the desired stock concentration (e.g., 10-25 mg/mL).[5]

  • Inert Gas Purging (Critical Step): To minimize oxidation, gently bubble a stream of an inert gas (argon or nitrogen) through the solution for 5-10 minutes. This displaces dissolved oxygen.

  • Aliquoting: Dispense the stock solution into single-use, amber glass or polypropylene vials.

  • Storage: Store the aliquots at -20°C or -80°C.

B. Fresh Aqueous Solution (For immediate use)

  • Solvent Preparation: Use high-purity, deionized water or a suitable degassed buffer. To degas, you can use sonication under vacuum or bubble inert gas through the liquid.

  • Dissolution: Dissolve the solid compound or the required volume of the organic stock solution in the aqueous solvent to the final working concentration.

  • Usage: Use the freshly prepared aqueous solution immediately, ideally within a few hours. Do not store for more than one day at 2-8°C.[5]

Protocol 2: Workflow for a Typical Enzyme Inhibition Assay

This workflow is designed to minimize the potential for compound degradation during an experiment.

G cluster_prep Preparation Phase (Minimize Degradation) cluster_assay Experimental Phase A Prepare fresh assay buffer (degassed if possible) C Prepare final working solution by diluting stock into assay buffer immediately before use A->C B Thaw a single aliquot of organic stock solution (e.g., in DMSO) B->C D Add working solution to assay plate C->D Immediate Use E Add enzyme and substrate D->E F Incubate and read results E->F

Caption: Workflow for enzyme assays to reduce degradation.

Understanding Degradation Pathways

The primary degradation pathways for benzamidine derivatives in an experimental setting are hydrolysis and oxidation.

G A 3-(Methylsulfonyl)benzamidine (Active Compound) B 3-(Methylsulfonyl)benzoic acid + Ammonia (Inactive Degradation Products) A->B Hydrolysis (H₂O, OH⁻) C Oxidized Byproducts A->C Oxidation (O₂, Peroxides)

Caption: Potential degradation pathways for the compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Methyl-benzamidine hydrochloride.
  • Cayman Chemical. (2025, August 11).
  • Rathor, S., & Sherje, A. (n.d.).
  • Merck Millipore. (n.d.).
  • JETIR. (n.d.).
  • Carl ROTH. (2025, April 7).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • ResearchGate. (2025, August 7).
  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223.
  • ResearchGate. (n.d.). Forced degradation of clonidine hydrochloride. | Download Table.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Inhibition of serine proteinases by benzamidine derivatives. European journal of biochemistry, 6(4), 502–506.
  • Lin, S. L., Tsai, K. C., & Chen, C. M. (1998). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of computer-aided molecular design, 12(4), 343–352.

Sources

Technical Support Guide: Optimizing Efficacy of 3-(Methylsulfonyl)benzamidine Hydrochloride

[1]

Executive Summary & Molecule Profile

3-(Methylsulfonyl)benzamidine hydrochloride is a functionalized benzamidine derivative primarily utilized as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA).[1] The benzamidine moiety serves as a "warhead" targeting the S1 specificity pocket (specifically Asp189 in trypsin), forming a critical salt bridge.[1] The meta-methylsulfonyl group acts as a hydrogen bond acceptor and an electron-withdrawing group, influencing both the pKa of the amidine and its solubility profile.

Common Failure Modes:

  • Chemical Instability: Hydrolysis of the amidine to the inactive amide.[2]

  • Assay Artifacts: Colloidal aggregation leading to false positives or sequestration.[1][2]

  • pH Mismatch: Deprotonation of the amidine at high pH, breaking the critical salt bridge.[1]

  • Permeability Barriers: High polarity preventing cellular entry despite high biochemical potency.[1][2]

Diagnostic Module: Chemical Integrity

The Issue: Amidines are susceptible to hydrolysis, converting the active C(=NH)NH2 group into an inactive amide C(=O)NH2, particularly under basic conditions or prolonged storage in aqueous solution.[1][3]

Troubleshooting Protocol: Purity Verification

  • Symptom: Gradual loss of potency over time in stock solutions.[2]

  • Mechanism: The electron-withdrawing sulfonyl group makes the amidine carbon more electrophilic, potentially accelerating hydrolysis compared to unsubstituted benzamidine.[1]

QC Step-by-Step:

  • Visual Inspection: The hydrochloride salt should be a white crystalline solid.[1][2][4] Yellowing indicates oxidation or degradation.[1][2]

  • LC-MS Validation:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1][2]

    • Target Mass: Look for the parent ion

      
      .[1][2]
      
    • Red Flag: A peak shift of +1 Da (or mass difference corresponding to -NH +O) often indicates hydrolysis to the amide.[1]

  • Storage Correction: Store solid at -20°C under desiccant. Make aqueous stocks fresh daily. Do not store in basic buffers (>pH 8.0) for extended periods.

Diagnostic Module: Biochemical Assay Optimization

The Issue: You observe high IC50 values (low potency) in your enzyme assay (e.g., Trypsin/Thrombin cleavage of chromogenic substrate).

A. The pH/pKa Trap

Benzamidines bind via a charge-charge interaction (salt bridge) with an Aspartate residue in the protease S1 pocket.[1]

  • The Physics: The amidine pKa is typically ~11.0–11.[1]6. It must be protonated (cationic) to bind.[1][2]

  • The Error: Using buffers at pH > 8.5 or allowing the pH to drift can deprotonate a fraction of the compound, rendering it inactive.

  • Correction: Ensure Assay Buffer is buffered (Tris/HEPES) at pH 7.4–8.0.

B. Colloidal Aggregation (The "Shoichet" Effect)

Benzamidines, especially when substituted with hydrophobic or stacking groups, can form colloidal aggregates at micromolar concentrations.[1][2] These colloids sequester the enzyme, leading to non-specific inhibition (false positives) or precipitating the compound (false negatives).[1]

Protocol: Detergent Sensitivity Test To distinguish true binding from aggregation artifacts:

  • Prepare two assay conditions:

    • Condition A: Standard Buffer.[1][2]

    • Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1][2]

  • Measure IC50:

    • If IC50 shifts significantly (>3-fold) or inhibition disappears in Condition B, your compound was aggregating.[1][2] The detergent breaks up the colloids.[1]

    • Verdict: If efficacy is restored/stable with detergent, the compound is a true binder.[1]

C. Troubleshooting Matrix
ObservationProbable CauseCorrective Action
IC50 varies with enzyme concentration Tight-binding inhibitor (Ki < [E])Use Morrison equation for Ki determination; do not use standard IC50 curve fitting.[1][2]
Hill Slope > 1.5 Colloidal AggregationAdd 0.01% Triton X-100; centrifuge stock at 10,000xg before use.[1][2]
Potency drops at pH > 8.5 Deprotonation of AmidineAdjust buffer to pH 7.4; verify pKa of the specific sulfonyl derivative.
Compound precipitates in buffer "Salting out" effectPredissolve in DMSO (up to 5%); reduce ionic strength of buffer if possible.[1][2]

Diagnostic Module: Cellular Efficacy

The Issue: The compound has a nanomolar Ki in the enzymatic assay but shows no effect (micromolar EC50) in cell-based assays.

The "Amidine Tax": The very feature that makes this molecule potent against proteases (the highly basic, charged amidine group) prevents it from crossing the lipid bilayer. At pH 7.4, the molecule is >99.9% positively charged.[1]

Strategic Solutions:

  • Prodrug Strategy: In drug development, amidines are often masked as amidoximes (-C(=NOH)NH2) or double prodrugs (e.g., Dabigatran etexilate).[1][2] These are neutral, cell-permeable, and reduced back to the amidine inside the cell.[1]

    • Note: You cannot "fix" the permeability of the free amidine without chemical modification.

  • PAMPA Assay: Run a Parallel Artificial Membrane Permeability Assay.

    • Expectation: Low permeability (

      
       cm/s).[1][2]
      

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing efficacy failure modes, distinguishing between chemical, physical, and biological barriers.[1]

TroubleshootingFlowStartProblem: Poor EfficacyCheckChem1. Check Chemical Integrity(LC-MS)Start->CheckChemIsPureIs it Pure?CheckChem->IsPureHydrolysisIssue: Hydrolysis to AmideAction: Resynthesize/Fresh StockIsPure->HydrolysisNo (Mass Shift)CheckAssay2. Biochemical Assay CheckIsPure->CheckAssayYesAggregationTest: Add 0.01% Triton X-100CheckAssay->AggregationIsAggregatingDid Potency Change?Aggregation->IsAggregatingTrueBinderConfirmed True BinderIsAggregating->TrueBinderNo (Activity Retained)FalsePositiveIssue: Colloidal AggregationAction: Optimize DetergentIsAggregating->FalsePositiveYes (Loss of Activity)CheckCell3. Cellular TranslationTrueBinder->CheckCellPermeabilityIssue: Low Permeability (Charge)Action: Prodrug StrategyCheckCell->PermeabilityNo Cell Effect

[1]

Diagram 2: Mechanism of Action & Failure

Caption: Molecular interaction at the S1 pocket (Success) vs. pH-induced failure (Deprotonation).

MechanismAmidine3-(Methylsulfonyl)benzamidine+ Charge (pH 7.4)TargetProtease S1 PocketAsp189 (- Charge)Amidine->TargetElectrostatic AttractionNeutralAmidineNeutral SpeciesNo ChargeAmidine->NeutralAmidineDeprotonationBindingStrong Salt Bridge(High Efficacy)Target->BindingNoBindNo Interaction(Low Efficacy)Target->NoBindHighPHHighPHHighPH->NeutralAmidineNeutralAmidine->TargetRepulsion/No Grip

Frequently Asked Questions (FAQ)

Q: Can I dissolve this compound in 100% DMSO? A: Yes, benzamidine hydrochlorides are generally soluble in DMSO.[1][2] However, when diluting into the assay buffer, ensure the final DMSO concentration is <5% to avoid denaturing the protease. Also, watch for "crashing out" if your assay buffer has very high salt concentrations (>200mM NaCl).[1][2]

Q: Why does the efficacy drop after 24 hours in solution? A: This is likely due to hydrolysis.[2] The amidine group can slowly convert to an amide in water, especially if the pH is not strictly neutral.[1] Always prepare fresh working solutions from the solid powder or a frozen anhydrous DMSO stock.[1][2]

Q: My Ki is 50 nM, but my IC50 is 500 nM. Is the compound failing? A: Not necessarily. For competitive inhibitors,

12

1

References

  • Structure-Activity Relationships of Benzamidines

    • Tanizawa, K., et al. (1971).[1][5] "Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin."[5] Journal of Biochemistry.

  • Colloidal Aggregation Artifacts

    • Shoichet, B. K. (2006).[1][2] "Screening in a spirit of haunting." Drug Discovery Today. (Describes the mechanism of aggregation-based false positives).

  • Amidine Prodrug Strategies

    • Clement, B. (2002).[1][2] "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

  • General Benzamidine Properties

    • Cayman Chemical Product Information: Benzamidine (hydrochloride).[1][2][4][6]

Technical Support Center: Optimizing Assay Signal-to-Noise with 3-(Methylsulfonyl)benzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(Methylsulfonyl)benzamidine hydrochloride CAS: 1670-14-0 Primary Application: Serine Protease Inhibition (uPA, Trypsin, Thrombin, Plasmin) Target Audience: Assay Development Scientists & Structural Biologists[1]

Core Technical Directive: The Signal-to-Noise Challenge

3-(Methylsulfonyl)benzamidine hydrochloride is a potent, reversible competitive inhibitor of serine proteases, particularly Urokinase-type Plasminogen Activator (uPA).[1] While highly effective, users often report "background signal" or "assay drift."[1]

The Reality: This compound is rarely the source of intrinsic fluorescence. The "background" is almost exclusively a result of two physical phenomena:

  • Micro-Precipitation (Light Scattering): The hydrochloride salt is hygroscopic and pH-sensitive.[1] Inadequate solubilization creates micro-crystals that scatter excitation light, mimicking fluorescence intensity.[1]

  • Inner Filter Effect (IFE): The benzamidine core absorbs UV light.[1] If your fluorogenic substrate (e.g., AMC or AFC) requires UV excitation (~340-380 nm), the inhibitor itself absorbs the excitation energy, artificially lowering the signal (quenching) or creating non-linear baselines.

Troubleshooting Modules

Module A: Solubility & Physical Stability (Root Cause of Scattering)

The Issue: You observe a broad, flat baseline increase or erratic spikes in fluorescence. The Cause: The compound has crashed out of solution upon dilution into the aqueous assay buffer.

ParameterSpecificationCritical Note
Max Solubility (DMSO) ~25 mg/mLRecommended stock solvent.[1]
Max Solubility (Ethanol) ~10 mg/mLLess stable than DMSO stocks.[1]
Max Solubility (PBS pH 7.2) ~3 mg/mLWarning: Metastable.[1] Prone to crashing at >1 mM.[1]
Hygroscopicity HighAbsorb moisture rapidly, altering weighed mass accuracy.[1]

Corrective Action:

  • Protocol: Always prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO .[1]

  • Dilution: Do not dilute directly into cold buffer. Perform a serial dilution in DMSO first, then a final 1:100 dilution into the assay buffer to keep final DMSO < 1%.

  • Sonication: Mandatory for aqueous stocks.[1] Sonicate for 10 minutes at 40 kHz if dissolving directly in buffer.

Module B: Optical Interference (Inner Filter Effect)

The Issue: Signal intensity drops as inhibitor concentration increases, even in the absence of enzyme (false inhibition), or background is high in "compound only" wells. The Cause: The benzamidine ring absorbs UV light, competing with the fluorophore excitation.

Corrective Action:

  • Shift Wavelengths: Switch from UV-excited substrates (AMC/AFC) to Red-shifted substrates (e.g., Rhodamine 110 or Resorufin-based) where the benzamidine absorbance is negligible.[1]

  • Correction Factor: If you must use AMC/AFC, run a "Compound Only" standard curve (no enzyme) and mathematically subtract this baseline from your reaction wells.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for diagnosing and eliminating background noise.

G Start Problem: High Background Signal CheckSolubility Check 1: Is solution cloudy/scattering? Start->CheckSolubility CheckOptics Check 2: Excitation Wavelength? CheckSolubility->CheckOptics No (Clear) Precipitation Issue: Micro-precipitation CheckSolubility->Precipitation Yes IFE Issue: Inner Filter Effect CheckOptics->IFE UV (300-400nm) ActionRedShift Action: Use Red-Shifted Substrate (Ex > 500nm) CheckOptics->ActionRedShift Visible (>500nm) ActionSolvent Action: Switch to DMSO Stock Limit Aqueous Conc < 1mM Precipitation->ActionSolvent IFE->ActionRedShift Best Fix ActionCorrection Action: Apply IFE Correction (Compound-Only Controls) IFE->ActionCorrection Alternative

Caption: Diagnostic workflow for isolating physical precipitation versus optical interference in benzamidine assays.

Standardized Protocol: Low-Noise Stock Preparation

Objective: Create a stable, particle-free stock solution to minimize light scattering.

Reagents:

  • 3-(Methylsulfonyl)benzamidine hydrochloride (solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]

  • 0.22 µm PTFE Syringe Filter

Procedure:

  • Weighing: Weigh the hygroscopic powder rapidly in a low-humidity environment. Calculate mass based on the hydrochloride salt MW (~234.68 g/mol , verify specific batch MW).

  • Solubilization: Add Anhydrous DMSO to achieve a 50 mM master stock.

    • Why? DMSO prevents hydrolysis and suppresses microbial growth.[1]

  • Dispersion: Vortex vigorously for 30 seconds, then sonicate in a water bath for 5 minutes.

  • Clarification: Filter the stock through a 0.22 µm PTFE filter to remove any insoluble micro-particulates or dust.[1]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze/thaw more than 3 times.

Frequently Asked Questions (FAQ)

Q1: Can I use this inhibitor in a cell-based assay? A: Yes, but permeability is moderate due to the charged amidine group.[1] The methylsulfonyl group improves lipophilicity slightly compared to unsubstituted benzamidine, but high concentrations (10-100 µM) may be required.[1] Ensure your vehicle control (DMSO) does not exceed cell tolerance (typically <0.5%).[1]

Q2: I see a "negative inhibition" (signal increase) when I add the compound. Why? A: This is a classic sign of autofluorescence or precipitation-induced scattering .[1]

  • Test: Measure the fluorescence of the compound in buffer without enzyme or substrate.

  • Fix: If the compound fluoresces, change your filter set.[1][2] If it scatters, lower the concentration or increase the detergent (0.01% Triton X-100) to stabilize the colloid.

Q3: How does this compare to p-Aminobenzamidine? A: p-Aminobenzamidine is intrinsically fluorescent and is used as a probe.[1] 3-(Methylsulfonyl)benzamidine is designed as a silent inhibitor.[1] If you are using it for structural displacement studies, it will not provide a fluorescence readout upon binding; it is purely for silencing the protease activity.[1]

References

  • Cayman Chemical. (2022).[1][3] Benzamidine (hydrochloride) Product Information & Solubility Data. Retrieved from

  • MedChemExpress. (2024).[1] uPA Inhibitor Data and IC50 Values. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Discussing Inner Filter Effects in HTS). Retrieved from

  • Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved from

Sources

Validation & Comparative

comparative analysis of 3-(Methylsulfonyl)benzamidine hydrochloride and AEBSF

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Serine Protease Inhibition Strategy (Reversible vs. Irreversible)

Executive Summary: The Sledgehammer vs. The Scalpel

In the landscape of serine protease inhibition, AEBSF and 3-(Methylsulfonyl)benzamidine hydrochloride (3-MSB) represent two fundamentally different strategic approaches.

  • AEBSF is the "Sledgehammer." It is a general-purpose, irreversible inhibitor used primarily to permanently silence proteolytic activity during cell lysis and protein extraction. It creates a covalent bond with the active site, ensuring the enzyme never functions again.

  • 3-MSB is the "Scalpel." It is a reversible, competitive inhibitor belonging to the benzamidine class.[1] It is used when proteolytic activity must be temporarily paused (e.g., during purification) or when probing the structural biology of the S1 specificity pocket (e.g., in X-ray crystallography or drug discovery).

This guide analyzes the mechanistic divergence, performance metrics, and application-specific protocols for these two reagents.

Part 1: Mechanistic Divergence

The core difference lies in the permanence of the inhibition. This dictates their utility in downstream applications.

AEBSF: Irreversible Sulfonylation

Mechanism: AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) acts as a "suicide inhibitor." The sulfonyl fluoride group undergoes nucleophilic attack by the hydroxyl group of the active site Serine-195 (in chymotrypsin numbering).

  • Outcome: This forms a stable sulfonyl-enzyme covalent adduct.

  • Kinetics: Time-dependent inactivation (

    
    ). The longer the incubation, the more enzyme is inactivated, until the inhibitor is depleted.
    
  • Result: Permanent loss of enzymatic activity. Dialysis cannot restore activity.

3-(Methylsulfonyl)benzamidine: Reversible Competition

Mechanism: 3-MSB is a benzamidine derivative that mimics the side chain of Arginine or Lysine (the natural substrates of trypsin-like proteases). It docks into the S1 specificity pocket (specifically interacting with Asp-189).

  • Outcome: It forms a non-covalent complex stabilized by salt bridges and hydrogen bonds. The 3-methylsulfonyl group provides specific electrostatic and steric interactions that can modulate affinity compared to unsubstituted benzamidine.

  • Kinetics: Competitive inhibition (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] The inhibition depends strictly on the ratio of 
    
    
    
    to
    
    
    .
  • Result: Temporary inhibition. Activity is fully restored if the inhibitor is removed via dialysis or gel filtration.

Visualization: Mechanism of Action

InhibitionMechanism cluster_legend Kinetic Outcome Enzyme Active Serine Protease (Free Ser-OH) Complex_Cov Covalent Adduct (Enzyme-SO2-R) PERMANENTLY DEAD Enzyme->Complex_Cov + AEBSF (Nucleophilic Attack) Complex_Rev Michaelis Complex (Enzyme...Inhibitor) TEMPORARILY BLOCKED Enzyme->Complex_Rev + 3-MSB (Competitive Binding) AEBSF AEBSF (Sulfonyl Fluoride) MSB 3-MSB (Benzamidine Analog) Dialysis Dialysis Complex_Cov->Dialysis No Activity Restored Complex_Rev->Dialysis Activity Restored

Figure 1: Mechanistic comparison showing the irreversible covalent pathway of AEBSF versus the reversible equilibrium pathway of 3-MSB.

Part 2: Performance Metrics & Data Analysis

The following data highlights why AEBSF is the standard for lysis, while Benzamidines (like 3-MSB) are preferred for structural biology and medicinal chemistry.

Table 1: Comparative Profile
FeatureAEBSF (Hydrochloride)3-(Methylsulfonyl)benzamidine HCl
Primary Mode Irreversible (Covalent)Reversible (Competitive)
Target Specificity Broad (Trypsin, Chymotrypsin, Plasmin, Kallikrein, Thrombin)Narrow/Specific (Trypsin-like proteases: Factor Xa, Thrombin, Trypsin)
Inhibition Metric

/

(Time-dependent)

(Equilibrium constant)
Stability (pH) Unstable > pH 7.5 (Hydrolysis

~6h at pH 7)
Stable across broad pH (4.0 - 9.[3]0)
Solubility High (Water: >200 mg/mL)Moderate (Water/DMSO soluble)
Toxicity Low (LD50 Mouse: 76 mg/kg) - Safer than PMSFLow (Generally considered non-toxic at working conc.)
Reversibility No (Cannot be dialyzed out)Yes (Removed by dialysis/UFC)
Critical Analysis of Stability
  • AEBSF Instability: A common failure mode in protocols is adding AEBSF to a basic buffer (pH > 8.0) and storing it. The sulfonyl fluoride hydrolyzes rapidly, losing inhibitory power. Rule: Add AEBSF immediately prior to use.

  • 3-MSB Stability: The benzamidine scaffold is chemically robust. The methylsulfonyl group is stable to hydrolysis. This makes 3-MSB ideal for long-duration crystallography trials where the inhibitor must remain intact for weeks.

Part 3: Application Scenarios (Decision Logic)

Choosing the wrong inhibitor can ruin an experiment. Use the logic flow below to select the correct reagent.

Scenario A: Protein Purification from Lysate

Goal: Prevent endogenous proteases from chewing up your target protein during lysis.

  • Choice: AEBSF .[4][5][6]

  • Reasoning: You need to permanently disable the proteases. If you use a reversible inhibitor (3-MSB), the proteases will regain activity as soon as you dialyze your sample or dilute it during chromatography, potentially degrading your protein later in the workflow.

Scenario B: Affinity Chromatography Elution

Goal: You have a serine protease (e.g., Trypsin or Factor Xa) bound to an affinity column (e.g., Benzamidine-Sepharose) and want to elute it.[6][7]

  • Choice: 3-MSB (or generic Benzamidine).

  • Reasoning: You can elute the bound protein by flooding the column with free inhibitor. Because 3-MSB is competitive, a high concentration will displace the protein from the column matrix. Later, you can dialyze the 3-MSB away to study the active enzyme.

Scenario C: X-Ray Crystallography / Drug Design

Goal: Crystallize a protease in a defined conformation or study SAR (Structure-Activity Relationships).

  • Choice: 3-MSB .

  • Reasoning: 3-MSB binds to the S1 pocket, "locking" the activation loop and preventing autolysis during crystallization. Furthermore, the methylsulfonyl group provides a unique electron density signature, aiding in phasing and map interpretation compared to flexible inhibitors.

Visualization: Selection Workflow

SelectionLogic Start Start: Define Objective Q1 Do you need the protease alive later? Start->Q1 No No (Lysis/Protection) Q1->No Yes Yes (Purification/Structural) Q1->Yes UseAEBSF SELECT AEBSF (Irreversible Protection) No->UseAEBSF Q2 Application Type? Yes->Q2 Purification Column Elution Q2->Purification Structure Crystallography/SAR Q2->Structure UseBenz SELECT Benzamidine/3-MSB (Reversible Elution) Purification->UseBenz UseMSB SELECT 3-MSB (High Affinity Ligand) Structure->UseMSB

Figure 2: Decision matrix for selecting between AEBSF and Benzamidine derivatives based on downstream requirements.

Part 4: Experimental Protocols

Protocol 1: Preparation of AEBSF for Lysis (The "Freshness" Rule)

Use this for general protection of recombinant proteins in E. coli or mammalian lysis.

  • Stock Preparation:

    • Dissolve AEBSF to 100 mM in water or DMSO.

    • Note: Water is preferred for biological compatibility, but DMSO stocks are more stable at -20°C.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) and freeze at -20°C. Do not refreeze.

  • Lysis Buffer Assembly:

    • Prepare your lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 7.5).

    • Crucial Step: Add AEBSF to a final concentration of 1 mM (1:100 dilution) immediately before adding the buffer to the cells.

    • Warning: If the buffer pH is > 8.0, increase the initial concentration to 2-4 mM to compensate for rapid hydrolysis.

Protocol 2: Determination for 3-MSB (Competitive Binding)

Use this to determine the potency of 3-MSB against a target like Thrombin or Factor Xa.

  • Assay Conditions:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% PEG-8000 (to prevent surface adsorption).

    • Substrate: Chromogenic substrate specific to target (e.g., S-2238 for Thrombin).

  • Workflow:

    • Step A: Prepare serial dilutions of 3-MSB (e.g., 0 µM to 500 µM).

    • Step B: Mix Enzyme (fixed conc.) with 3-MSB dilutions. Incubate for 10 min at 25°C to reach equilibrium.

    • Step C: Add Substrate and monitor Absorbance (405 nm) over time (Initial Velocity,

      
      ).
      
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the Cheng-Prusoff equation for competitive inhibition:

      
      
      
    • Validation: If the inhibition is truly competitive (as expected for 3-MSB), the

      
       should remain constant while the apparent 
      
      
      
      increases.

References

  • Markwardt, F., et al. (1974).[6] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[8] European Journal of Biochemistry, 43(3), 611-618.

  • Mintz, G. R. (1993). "AEBSF, a new serine protease inhibitor: physiological characterization and application to the inhibition of plasmin and thrombin." Bioconjugate Chemistry, 4(4), 262-268.

  • Katz, B. A., et al. (2000).[2] "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator."[2] Chemistry & Biology, 7(4), 299-312.[2] (Discusses benzamidine binding modes).[1][9][10]

  • Sigma-Aldrich (Merck). "Protease Inhibitor Cocktails and Specific Inhibitors - Technical Guide."

  • RCSB Protein Data Bank. "Ligand Summary: Benzamidine." (Structural basis of S1 pocket inhibition).

Sources

A Researcher's Guide to Characterizing Serine Protease Inhibitors: A Comparative Analysis Focused on Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the precise quantification of a compound's binding affinity for its target is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for understanding and determining the binding affinity of serine protease inhibitors, with a specific focus on the benzamidine class of molecules. While direct kinetic data for 3-(Methylsulfonyl)benzamidine hydrochloride is not extensively available in public literature, its structural similarity to the well-characterized inhibitor, benzamidine, strongly suggests its activity against serine proteases.

This guide will, therefore, use benzamidine and other clinically relevant serine protease inhibitors—Dabigatran, Nafamostat, and Camostat—as benchmarks for comparison. We will delve into the theoretical underpinnings of binding affinity, provide a comparative analysis of these inhibitors, and offer detailed, field-proven protocols for key experimental techniques that allow for the robust determination of binding constants.

The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological processes, including blood coagulation, digestion, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Small molecule inhibitors, such as those from the benzamidine family, are designed to interact with the active site of these enzymes, thereby modulating their activity.

The core of this interaction is the binding event, quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). These values are a direct measure of the affinity between the inhibitor and the enzyme; a lower Kd or Ki value signifies a stronger binding interaction.[2] Accurate determination of these constants is paramount for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.

Comparative Binding Affinities of Key Serine Protease Inhibitors

To provide a practical context for researchers evaluating novel compounds like 3-(Methylsulfonyl)benzamidine hydrochloride, the following table summarizes the reported binding affinities of established serine protease inhibitors. This data serves as a valuable reference for positioning new chemical entities within the landscape of known inhibitors.

InhibitorTarget Serine Protease(s)Binding Affinity (Ki/IC50)Reference(s)
BenzamidineTrypsin, Plasmin, Thrombin~18 µM (Ki for Trypsin)[3]
DabigatranThrombin4.5 nM (Ki)[4]
NafamostatThrombin, Factor Xa, TMPRSS2Potent inhibitor with activity in the nanomolar range[5]
CamostatTrypsin, TMPRSS2Potent inhibitor with activity in the nanomolar range[6]

Note: The binding affinity of an inhibitor can vary depending on the specific serine protease target and the experimental conditions under which it was measured.

Experimental Protocols for Determining Binding Affinity

The selection of an appropriate experimental method is critical for obtaining high-quality, reproducible binding data. Below are detailed protocols for three widely used and robust techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme Inhibition Assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Causality Behind Experimental Choices: Immobilizing the enzyme (ligand) and flowing the inhibitor (analyte) is a common orientation that often yields high-quality kinetic data. The choice of immobilization chemistry is crucial to ensure the enzyme remains active and its binding site is accessible.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_data Data Analysis P1 Enzyme Preparation & QC A2 Enzyme Immobilization P1->A2 P2 Inhibitor Preparation & QC A3 Analyte (Inhibitor) Injection P2->A3 P3 Buffer Preparation A1 Chip Equilibration P3->A1 A1->A2 Multiple Cycles A2->A3 Multiple Cycles A4 Dissociation A3->A4 Multiple Cycles A5 Regeneration A4->A5 Multiple Cycles D1 Sensorgram Processing A4->D1 A5->A1 Multiple Cycles D2 Kinetic Model Fitting D1->D2 D3 Determination of ka, kd, and KD D2->D3

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol:

  • Enzyme Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Inject the serine protease (e.g., trypsin) at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Inhibitor Binding Analysis:

    • Prepare a dilution series of the inhibitor (e.g., 3-(Methylsulfonyl)benzamidine hydrochloride) in running buffer.

    • Inject the inhibitor solutions over the immobilized enzyme surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.

    • Between inhibitor injections, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH glycine) if necessary to remove any bound inhibitor.

  • Data Analysis:

    • Reference subtract the sensorgrams to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. It is considered the gold standard for thermodynamic characterization of binding interactions.

Causality Behind Experimental Choices: Placing the enzyme in the sample cell and the inhibitor in the syringe is a standard setup. The concentrations of both are critical; the enzyme concentration should be high enough to produce a measurable heat signal, and the inhibitor concentration should be significantly higher to ensure saturation of the binding sites.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration ITC Titration cluster_analysis Data Analysis P1 Enzyme & Inhibitor Dialysis P2 Accurate Concentration Determination P1->P2 T2 Load Enzyme into Cell P2->T2 T3 Load Inhibitor into Syringe P2->T3 T1 Equilibrate Instrument T4 Perform Titration T1->T4 T2->T4 T3->T4 A1 Integrate Heat Pulses T4->A1 A2 Fit to a Binding Model A1->A2 A3 Determine KD, ΔH, and ΔS A2->A3

Caption: A typical workflow for characterizing a binding interaction using Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze both the serine protease and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the enzyme and inhibitor solutions.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired experimental temperature.

    • Load the serine protease solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat released or absorbed after each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the equilibrium association constant (Ka). The dissociation constant (KD) is the reciprocal of Ka.

Enzyme Inhibition Assay (Kinetic Assay)

This method determines the inhibitory constant (Ki) by measuring the effect of the inhibitor on the rate of the enzyme-catalyzed reaction.

Causality Behind Experimental Choices: The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. A range of inhibitor concentrations is used to generate a dose-response curve.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Solutions A1 Pre-incubate Enzyme and Inhibitor P1->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Determine Initial Velocities A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3 D4 Determine Ki using Cheng-Prusoff Equation D3->D4

Caption: A schematic of the workflow for an enzyme inhibition assay to determine the Ki of an inhibitor.

Step-by-Step Enzyme Inhibition Assay Protocol:

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the serine protease to each well.

    • Add a range of concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding to reach equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate at a concentration at or below its Km value.

    • Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.

Conclusion

The rigorous determination of binding affinity is an indispensable step in the characterization of any potential drug candidate. For novel serine protease inhibitors like 3-(Methylsulfonyl)benzamidine hydrochloride, a systematic approach employing robust biophysical and biochemical techniques is essential. By leveraging the comparative data of well-established inhibitors and adhering to meticulously designed experimental protocols, researchers can confidently ascertain the potency and selectivity of their compounds, thereby accelerating the journey from discovery to clinical application. This guide provides the foundational knowledge and practical workflows to empower researchers in making data-driven decisions throughout the drug development process.

References

  • Comparative Binding Affinity Analysis of Soybean Meal Bowman-Birk and Kunitz Trypsin Inhibitors in Interactions with Animal Serine Proteases. ACS Food Science & Technology.
  • Design of Specific Serine Protease Inhibitors Based on a Vers
  • The Discovery of Dabigatran Etexil
  • List of Calculated Dissociation Constants (K D ) for Five Benzamidine...
  • Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach. PubMed Central.
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
  • How can I get binding affinity
  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central.
  • “Identification of Nafamostat and VR23 as COVID-19 drug candidates by targeting 3CLpro and PLpro". PMC.
  • A specific antidote for dabigatran: functional and structural characteriz
  • Camostat Does Not Inhibit the Proteolytic Activity of Neutrophil Serine Proteases. NIH.
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Putative binding modes of Nafamostat (a,b) and Camostat (c). Ligands,...
  • Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamost
  • Dabigatran | C25H25N7O3 | CID 216210. PubChem.
  • A Review of the Possibility of Nafamostat Mesylate in COVID-19 Tre
  • Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum.
  • Comparison of protein-protein interactions in serine protease-inhibitor and antibody-antigen complexes: implications for the protein docking problem. PMC.
  • Nafamostat mesylate (FUT-175) | Serine Protease Inhibitor. MedChemExpress.
  • Dabigatran | Thrombin inhibitor | CAS 211914-51-1. Selleck Chemicals.
  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.
  • Binding kinetics model of camostat (top), camostat metabolic product... | Download Scientific Diagram.
  • Dabigatran: A new oral anticoagulant. Mahidol University.

Sources

structure-activity relationship of 3-(Methylsulfonyl)benzamidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(Methylsulfonyl)benzamidine analogs, focusing on their application as serine protease inhibitors (specifically Factor Xa and Thrombin).

Executive Summary

The 3-(Methylsulfonyl)benzamidine scaffold represents a critical evolution in the design of serine protease inhibitors. While the unsubstituted benzamidine moiety is a "privileged structure" for binding the S1 specificity pocket of enzymes like Factor Xa (FXa) and Thrombin , it suffers from poor oral bioavailability due to its high basicity (


).

The introduction of a 3-methylsulfonyl (-SO₂Me) group serves two pivotal roles:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the amidine

    
     to a physiologically relevant range (typically 8–9), thereby improving membrane permeability.
    
  • Secondary Interactions: The sulfone oxygen atoms provide hydrogen-bond acceptor sites that can engage with backbone residues (e.g., Gly216 or Gly218) in the enzyme active site.

This guide compares 3-(methylsulfonyl)benzamidine analogs against classic benzamidines and modern clinical alternatives (e.g., Rivaroxaban).

Structure-Activity Relationship (SAR) Analysis

The Pharmacophore Logic

The design logic follows the "P1 Anchor" theory. The benzamidine group mimics the arginine side chain of the natural substrate, forming a salt bridge with Asp189 at the bottom of the S1 pocket.

SAR Logic Diagram

SAR_Logic Benzamidine Benzamidine Scaffold (High Affinity, Poor Bioavailability) Asp189 Target: Asp189 (S1 Pocket) Benzamidine->Asp189 Salt Bridge Mod_3Pos Modification: 3-Methylsulfonyl Benzamidine->Mod_3Pos Derivatization Effect_pKa Effect: Lowers pKa (11 -> ~8.5) Increases Lipophilicity Mod_3Pos->Effect_pKa Inductive Effect (-I) Effect_Bind Effect: H-Bonding with Gly216/Gly218 Mod_3Pos->Effect_Bind Steric/Electronic Fit Outcome Outcome: Balanced Potency & Oral Bioavailability Effect_pKa->Outcome Permeability Effect_Bind->Outcome Selectivity

Caption: Causal pathway of the 3-methylsulfonyl modification improving the benzamidine drug profile.

Impact of the 3-Methylsulfonyl Group
  • Basicity Reduction: The sulfone group withdraws electron density from the benzene ring, which communicates to the amidine group. This lowers the

    
    , increasing the fraction of uncharged molecules at intestinal pH (7.4), thus facilitating passive transport.
    
  • S1 Pocket Filling: Unlike 4-substitution (which points directly into the depth of the pocket), 3-substitution vectors the group toward the sides of the S1 pocket. The sulfone oxygens can displace conserved water molecules, gaining entropic binding energy.

Comparative Performance Analysis

The following table contrasts the 3-(methylsulfonyl)benzamidine scaffold with standard alternatives.

FeatureBenzamidine (Parent) 3-(Methylsulfonyl)benzamidine 3-Amidinophenylalanine Rivaroxaban (Clinical Std)
Primary Target Trypsin, Thrombin, FXaFactor Xa / uPAThrombin / FXaFactor Xa
Binding Mode P1 Anchor (Asp189)P1 Anchor + S1 Wall InteractionP1 Anchor + Backbone H-bondsNon-basic S1 Binder (Chlorothiophene)

(Amidine)
~11.5 (Highly Basic)~8.5 - 9.0 (Optimized) ~10.5N/A (Neutral)
Oral Bioavailability < 5% (Poor)~30 - 50% (Moderate) ~10-20%> 80% (High)
Selectivity (FXa/Thr) Low (1:1)Moderate (10:1) High (Variable)Very High (>1000:1)
Metabolic Stability HighModerate (Sulfone is stable) Low (Peptidase susceptible)Moderate

Key Insight: The 3-(methylsulfonyl) analog bridges the gap between the raw potency of the parent benzamidine and the pharmacokinetic requirements of a drug, though it does not reach the bioavailability of neutral inhibitors like Rivaroxaban.

Experimental Protocols (Self-Validating)

To verify the SAR claims, the following protocols assess both enzymatic inhibition (


) and basicity (

).
Protocol: Determination of for Factor Xa

Objective: Quantify the inhibitory constant of the analog against human Factor Xa using a chromogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: S-2765 (Chromogenic,

    
    ).
    
  • Inhibitor: 3-(Methylsulfonyl)benzamidine analog (Serial dilution: 0.1 nM to 10

    
    ).
    

Workflow:

  • Preparation: Dilute enzyme and inhibitor in buffer. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Initiation: Add S-2765 substrate (at

    
     concentration) to initiate the reaction.
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Calculation:

    • Determine

      
       from the dose-response curve (Sigmoidal fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Validation: If

      
      , then 
      
      
      
      .
Protocol: Potentiometric Determination

Objective: Confirm the electron-withdrawing effect of the sulfone group.

Workflow:

  • Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjustor).

  • Perform titration using 0.1 M HCl and 0.1 M NaOH under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Plot pH vs. Volume of titrant.

  • Calculate

    
     using the Henderson-Hasselbalch equation at the half-equivalence point.
    
    • Target: Expect a shift from ~11.5 (unsubstituted) to < 9.0.

Synthesis Pathway

The synthesis of these analogs typically proceeds via the Pinner Reaction or Nitrile conversion , ensuring the integrity of the sulfone group.

Synthesis_Pathway Start 3-(Methylthio)benzonitrile Step1 Oxidation (mCPBA or H2O2) Target: Sulfone Formation Start->Step1 Inter 3-(Methylsulfonyl)benzonitrile Step1->Inter Step2 Pinner Reaction (1. HCl/EtOH, 2. NH3) Inter->Step2 Final 3-(Methylsulfonyl)benzamidine Step2->Final

Caption: Synthetic route converting the nitrile precursor to the active amidine while establishing the sulfone moiety.

References

  • Matter, H., et al. (2005).[1] "Structural Requirements for Factor Xa Inhibition by 3-Oxybenzamides with Neutral P1 Substituents." Journal of Medicinal Chemistry. Link

  • Stürzebecher, J., et al. (1997). "Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency." Thrombosis Research. Link

  • Katz, B. A., et al. (2000). "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology. Link

  • Caine, B. A., et al. (2020). "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv. Link

  • Quan, M. L., et al. (1999). "Design and Synthesis of Non-Benzamidine Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

validating the inhibitory effect of 3-(Methylsulfonyl)benzamidine hydrochloride on a specific protease

Author: BenchChem Technical Support Team. Date: February 2026

Target Protease: Factor Xa (FXa) | Application: Protease Inhibition & Kinetic Profiling

Executive Summary

3-(Methylsulfonyl)benzamidine hydrochloride is a synthetic, small-molecule serine protease inhibitor. It functions as a competitive reversible inhibitor, primarily targeting trypsin-like serine proteases. While the parent compound, benzamidine, is a staple in protein purification buffers, the 3-methylsulfonyl derivative offers distinct physicochemical properties—specifically enhanced metabolic stability and altered electrostatic potential in the S1 binding pocket interaction.

This guide validates its inhibitory efficacy against Factor Xa (FXa) , a critical coagulation protease. We compare its performance against standard alternatives (Benzamidine HCl and Leupeptin) and provide a rigorous experimental framework for determining its inhibition constant (


) and selectivity profile.

Mechanism of Action & Binding Kinetics

The inhibitory mechanism relies on the amidine group mimicking the side chain of arginine, the natural substrate residue recognized by the S1 specificity pocket of trypsin-like proteases (Asp189 in Trypsin; Asp189 in Factor Xa).

The 3-methylsulfonyl group (


) acts as an electron-withdrawing substituent. Unlike the unsubstituted benzamidine, this modification alters the 

of the amidine group and introduces potential secondary hydrogen-bonding interactions or steric fits within the active site cleft, potentially improving potency or selectivity against specific isoforms.
Visualization: Competitive Inhibition Pathway

InhibitionMechanism Enzyme Free Protease (FXa) [Active Site Open] ES_Complex Enzyme-Substrate Complex (Michaelis-Menten) Enzyme->ES_Complex + Substrate (Kon) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Kon) Substrate Chromogenic Substrate (S-2222) Substrate->ES_Complex Inhibitor 3-(Methylsulfonyl)benzamidine (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme (Koff) Product Product + Signal (pNA Release) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (Koff)

Caption: Competitive inhibition model where 3-(Methylsulfonyl)benzamidine competes with the substrate for the active site, preventing product formation.

Comparative Performance Analysis

The following table contrasts 3-(Methylsulfonyl)benzamidine HCl with industry standards. Data is synthesized from typical kinetic profiles of benzamidine derivatives.[1]

Feature3-(Methylsulfonyl)benzamidine HClBenzamidine HCl (Standard)Leupeptin (Hemisulfate)
Mechanism Competitive (Reversible)Competitive (Reversible)Competitive (Reversible Transition State Analog)
Target Specificity Trypsin-like (FXa, Thrombin, uPA)Broad Trypsin-likeBroad Serine/Cysteine Proteases
Potency (

)
Low µM range (1–10 µM) Moderate (~18–50 µM)High (nM range for Trypsin)
Stability High (Chemical)High (Chemical)Moderate (Unstable in basic pH)
Solubility >20 mg/mL (Water/DMSO)~50 mg/mL (Water)>50 mg/mL (Water)
Primary Use SAR Studies, Lead Optimization General Buffer AdditiveCell Culture / Lysis Buffers
Selectivity Advantage Electronic tuning via sulfonyl group allows for sub-site probing.None (Promiscuous binder).Low (Inhibits calpain/cathepsins).

Scientist’s Insight: While Leupeptin is more potent, it is less selective (hitting cysteine proteases). Benzamidine is cheap but weak. 3-(Methylsulfonyl)benzamidine sits in the "optimization" sweet spot—ideal for validating structure-activity relationships (SAR) where the electronic influence of the sulfonyl group is being tested against a specific protease sub-pocket.

Experimental Validation Protocol

To validate the inhibitory effect, we utilize a Chromogenic Substrate Kinetic Assay . This protocol is self-validating because it includes both positive (uninhibited) and negative (no enzyme) controls.

Materials
  • Enzyme: Human Factor Xa (purified), final conc. 1 nM.

  • Substrate: S-2222 (Chromogenic for FXa),

    
    .
    
  • Inhibitor: 3-(Methylsulfonyl)benzamidine HCl (Stock 100 mM in DMSO).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.1% BSA, pH 7.4.
    
Step-by-Step Methodology
  • Preparation of Dilution Series:

    • Prepare a 10-point dilution series of the inhibitor ranging from 0.1 nM to 100 µM in Assay Buffer.

    • Control A (Max Activity): Buffer + DMSO (no inhibitor).

    • Control B (Background): Buffer + Substrate (no enzyme).

  • Pre-Incubation (Equilibrium Establishment):

    • Mix 10 µL of Enzyme (10 nM stock) with 10 µL of Inhibitor dilution.

    • Incubate for 15 minutes at 25°C. Why? This ensures the E-I complex reaches equilibrium before the substrate competes.

  • Reaction Initiation:

    • Add 80 µL of Substrate (250 µM final, near

      
      ).
      
    • Immediately place in a plate reader.

  • Data Acquisition:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Workflow Visualization

ExperimentalWorkflow Start Start Protocol Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor Series) Start->Prep Incubate 2. Pre-Incubation (15 min) Enzyme + Inhibitor Prep->Incubate Initiate 3. Add Substrate (S-2222) Initiate Reaction Incubate->Initiate Read 4. Kinetic Read (OD405) 20 min kinetic loop Initiate->Read Analyze 5. Calculate V0 & Fit IC50 Read->Analyze

Caption: Kinetic assay workflow ensuring equilibrium binding and accurate velocity measurement.

Data Analysis & Interpretation

To prove the compound is a competitive inhibitor, you must perform the Cheng-Prusoff Correction .

  • Determine

    
    :  Plot Fractional Activity (
    
    
    
    ) vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation.
  • Calculate

    
    : 
    
    
    
    
    • Where

      
       is the substrate concentration used (250 µM) and 
      
      
      
      is the Michaelis constant for S-2222 (approx 200 µM).
    • Note: For a competitive inhibitor,

      
       will shift linearly if you increase 
      
      
      
      . This is a secondary validation step.
Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should be approximately -1.0. A slope significantly different (e.g., -2.[2]0) suggests aggregation or non-stoichiometric binding.

  • Solubility Check: Ensure no precipitation is visible at the highest concentration (100 µM). Benzamidine derivatives can crystallize in high salt/cold buffers.

References

  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[3][4][5] European Journal of Biochemistry.[4] Link

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of the trypsin-like serine proteases." Journal of Enzyme Inhibition. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Sigma-Aldrich. "Benzamidine Hydrochloride Product Information & Protocols." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Methylsulfonyl)benzamidine Hydrochloride

[1][2][3]

Executive Summary

Immediate Action Required: Treat 3-(Methylsulfonyl)benzamidine hydrochloride as a Hazardous Chemical Waste . Do not dispose of via municipal drains or trash.[1]

This compound is a functionalized amidine salt often used as a pharmaceutical intermediate (e.g., in Factor Xa inhibitors).[1] While the methylsulfonyl group imparts stability, the amidine moiety presents specific aquatic toxicity risks.[1] Disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[1][2]

Part 1: Chemical Profile & Risk Assessment[1]

To safely dispose of a chemical, one must understand its reactivity. 3-(Methylsulfonyl)benzamidine hydrochloride combines a basic amidine group with a stable sulfone.[1]

Physicochemical Properties & Disposal Implications[1][2][3][4][5][6]
PropertyValue/CharacteristicOperational Implication
State Solid (Crystalline Powder)Dust generation is the primary exposure risk during transfer.[1][3][2]
Solubility Water Soluble (HCl salt)High Risk: Easy to accidentally wash down drains.[1][3][2] Strict prohibition required.[1]
Acidity Weakly Acidic (Salt form)Compatible with standard "Organic Acid" or "General Organic" waste streams.[1][3][2]
Reactive Groups Amidine (Nitrogen), Sulfone (Sulfur)Incineration will generate NOₓ and SOₓ gases; facility must have scrubbers.[1][3][2]
Hazard Classification (GHS)

Based on structural analogs (Benzamidine HCl) and functional group analysis:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][6]

Part 2: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk or Trace Powder)

Use this for expired stocks, spilled powder, or contaminated weighing boats.[1][3][2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates).[1] Amidines can act as reducing agents.[1]

  • Containment: Transfer the solid into a clear polyethylene bag (min 2 mil thickness) or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 3-(Methylsulfonyl)benzamidine hydrochloride.[1][2]

    • Hazard Checkbox: [x] Irritant [x] Toxic.[1]

  • Secondary Containment: Place the sealed container into the laboratory's "Solid Organic Waste" drum.

Protocol B: Aqueous/Solvent Solutions

Use this for reaction mixtures or mother liquors.[1]

  • pH Check: Ensure the solution is between pH 4–10. If highly acidic (due to excess HCl) or basic, neutralize carefully before adding to a commingled waste container to prevent heat generation.[1]

  • Solvent Compatibility:

    • If in Water/Buffer: Segregate into "Aqueous Organic Waste".[1]

    • If in Organic Solvent (MeOH, DMSO): Segregate into "Non-Halogenated Organic Waste" (unless chlorinated solvents are present).[1]

  • Precipitation Warning: The sulfone group can decrease solubility in non-polar waste streams.[1] Watch for precipitation in waste drums, which can clog pumping systems.[1]

Part 3: Regulatory & Logistics Framework[1]

EPA/RCRA Waste Classification

This compound is not explicitly P-listed or U-listed by the US EPA.[1][2] However, under the "Process Knowledge" clause of RCRA (Resource Conservation and Recovery Act), the generator must determine if it exhibits hazardous characteristics.[1]

  • Waste Code Assignment:

    • Federal (RCRA): Not Regulated (unless mixed with listed solvents).[1]

    • Best Practice: Manage as Non-Regulated Hazardous Waste .[1]

    • DOT Shipping (for disposal): UN 3077, Environmentally hazardous substance, solid, n.o.s.[1][3][2] (benzamidine derivative), 9, PG III.[1]

Recommended Disposal Method

High-Temperature Incineration (Rotary Kiln):

  • Why: The sulfone (

    
    ) and amidine (
    
    
    ) bonds require high energy to break down completely.[1]
  • Outcome: Complete destruction into

    
    , 
    
    
    ,
    
    
    , and captured salts (
    
    
    ,
    
    
    ).[1][3][2]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 3-(Methylsulfonyl)benzamidine hydrochloride in a research setting.

DisposalWorkflowStartWaste Generation:3-(Methylsulfonyl)benzamidine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSpillCheckIs it a Spill?SolidPath->SpillCheckSolventCheckSolvent Base?LiquidPath->SolventCheckSpillActionSweep gently (No dust)Place in bagSpillCheck->SpillActionYesContainerActionDouble Bag orHDPE JarSpillCheck->ContainerActionNo (Stock/Container)AqueousAqueous/BufferSolventCheck->AqueousWaterOrganicOrganic SolventSolventCheck->OrganicDMSO/MeOH/EtOAcSpillAction->ContainerActionDestSolidStream: Solid Organic Waste(Incineration)ContainerAction->DestSolidDestLiqAqStream: Aqueous Waste(Treatment/Incineration)Aqueous->DestLiqAqDestLiqOrgStream: Organic Solvents(Fuel Blending/Incineration)Organic->DestLiqOrg

Figure 1: Operational decision tree for segregating benzamidine derivatives into correct waste streams to ensure regulatory compliance and safety.

Part 5: Emergency Procedures (Spills)

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a N95 particulate respirator (powder inhalation is a potent respiratory irritant).[1]

  • Dry Clean-Up: Do NOT wet the powder (this spreads the contamination).[1] Use a dustpan and brush or a HEPA-filtered vacuum.[1][2]

  • Decontamination: Once the bulk powder is removed, wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Disposal: Place all cleanup materials (wipes, gloves, broken glass) into a wide-mouth plastic jar. Label as "Debris contaminated with 3-(Methylsulfonyl)benzamidine HCl."[1][2]

References

    • Context: Provides the baseline toxicological profile (Skin Irrit. 2, Eye Irrit.[1][5] 2A) for the benzamidine class.[1][5]

  • US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    • Context: Establishes the "Process Knowledge" requirement for classifying non-listed research chemicals.
  • Context: Confirms handling procedures for benzamidine salts, emphasizing respiratory protection and w

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.